molecular formula C7H11ClN2O B12503664 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Cat. No.: B12503664
M. Wt: 174.63 g/mol
InChI Key: AZIALXKGYKJFHQ-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

3-methoxy-N-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-8-7-6(10-2)4-3-5-9-7;/h3-5H,1-2H3,(H,8,9);1H

InChI Key

AZIALXKGYKJFHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)OC.Cl

Origin of Product

United States
Foundational & Exploratory

Chemical Structure, Physical Properties, and Synthetic Utility of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery[1]. Featuring a densely functionalized pyridine core, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, receptor antagonists, and novel targeted therapeutics. This technical guide provides an authoritative analysis of its structural chemistry, physicochemical properties, synthetic methodologies, and analytical characterization, designed for researchers and drug development professionals.

Chemical Identity & Structural Elucidation

Understanding the macroscopic behavior of this compound requires a deep dive into its electronic structure.

Table 1: Chemical and Physical Data
PropertyValue
Chemical Name 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride
CAS Registry Number 1171098-29-5
Molecular Formula C₇H₁₁ClN₂O (Salt) / C₇H₁₀N₂O (Free Base)
Molecular Weight 174.63 g/mol (Salt) / 138.17 g/mol (Free Base)
SMILES (Free Base) COc1cccnc1NC
Physical Form Solid (typically crystalline powder)
Mechanistic Insight: Basicity and the Site of Protonation

A fundamental characteristic of 2-aminopyridines is their basicity profile. While one might intuitively assume the exocyclic secondary amine (-NHCH₃) is the primary site of protonation, experimental and computational evidence confirms that protonation occurs almost exclusively at the endocyclic pyridine nitrogen [2].

This regioselectivity is driven by amidinium-like resonance: the lone pair of the exocyclic nitrogen delocalizes into the aromatic ring, significantly increasing the electron density at the ring nitrogen. The pKa of the conjugate acid of unsubstituted 2-aminopyridine is approximately 6.86[3]. In this specific derivative, the 3-methoxy group exerts a complex electronic influence. While it is an electron-donating group via resonance (+M), its meta-relationship to the ring nitrogen means its electron-withdrawing inductive effect (-I) predominates at that specific atom, subtly modulating the overall pKa to remain physiologically relevant[2].

Physicochemical Properties & Salt Form Causality

In pharmaceutical development, the choice of salt form is never arbitrary. The hydrochloride (HCl) salt of 3-methoxy-N-methylpyridin-2-amine is specifically engineered to solve three critical handling issues:

  • Oxidative Stability: Electron-rich aminopyridines in their free base form are highly susceptible to atmospheric oxidation over time, often leading to color degradation (browning). The HCl salt protonates the ring, reducing the overall electron density of the pi-system and drastically enhancing shelf-life.

  • Aqueous Solubility: For in vitro biological assays and subsequent aqueous-phase synthetic steps, the ionic hydrochloride salt provides superior thermodynamic solubility compared to the lipophilic free base.

  • Crystallinity and Handling: The free base of N-methylated aminopyridines can sometimes present as low-melting solids or viscous oils. The HCl salt ensures a highly crystalline, non-hygroscopic powder that is easily weighed, transferred, and stored.

Synthetic Methodology & Characterization

The synthesis of 3-methoxy-N-methylpyridin-2-amine typically relies on palladium-catalyzed C-N bond formation. Traditional Nucleophilic Aromatic Substitution (SₙAr) on 2-chloro-3-methoxypyridine requires excessively harsh conditions because the electron-donating nature of the methoxy group deactivates the ring towards nucleophilic attack. Therefore, the Buchwald-Hartwig amination is the preferred, high-yield route[4].

Step-by-Step Protocol: Buchwald-Hartwig Amination & Salt Formation
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-3-methoxypyridine (1.0 eq), methylamine hydrochloride (1.5 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 3.0 eq). Causality: The excess base is required to both neutralize the methylamine salt and facilitate the deprotonation step in the catalytic cycle.

  • Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a sterically hindered biarylphosphine ligand (e.g., BINAP or XPhos, 4 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous toluene or 1,4-dioxane. Heat the reaction to 90–100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude free base via silica gel flash chromatography (eluting with a Hexane/EtOAc gradient).

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dichloromethane. Slowly bubble HCl gas or add a stoichiometric amount of 2M HCl in diethyl ether at 0 °C.

  • Isolation: Collect the resulting white precipitate of the target hydrochloride salt via vacuum filtration, wash with cold ether, and dry under high vacuum.

SynthesisWorkflow SM 2-Chloro-3-methoxypyridine (Starting Material) Reaction Buchwald-Hartwig Cross-Coupling (100°C) SM->Reaction Reagents Methylamine (CH3NH2) Pd Catalyst, Base, Solvent Reagents->Reaction FreeBase 3-Methoxy-N-methylpyridin-2-amine (Free Base) Reaction->FreeBase Workup & Purification SaltFormation HCl Gas / Dioxane or Aqueous HCl FreeBase->SaltFormation Product Target Compound: HCl Salt (Precipitation) SaltFormation->Product Crystallization

Synthetic workflow for 3-methoxy-N-methylpyridin-2-amine HCl via Pd-catalyzed amination.

Application in Drug Discovery: The Aminopyridine Pharmacophore

In medicinal chemistry, the 2-aminopyridine motif is a "privileged scaffold," most notably functioning as a hinge-binding motif in ATP-competitive kinase inhibitors. The structure perfectly mimics the hydrogen-bonding face of the adenine ring of ATP:

  • H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone amide N-H of the kinase hinge region.

  • H-Bond Donor: The exocyclic N-H donates a hydrogen bond to the backbone carbonyl C=O of the hinge.

The addition of the 3-methoxy group provides a critical steric vector that can project into the ribose pocket or induce a specific conformational twist, enhancing kinase selectivity. Furthermore, the N-methyl group restricts the rotational freedom of the amine, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding.

KinaseBinding cluster_ligand Aminopyridine Pharmacophore Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) PyN Pyridine Nitrogen (H-Bond Acceptor) PyN->Hinge Accepts H-bond from Backbone N-H AmineNH Exocyclic N-H (H-Bond Donor) AmineNH->Hinge Donates H-bond to Backbone C=O Methoxy 3-Methoxy Group (Steric/Electronic Tuning) Methoxy->PyN Inductive (-I) Effect

Logical relationship of the aminopyridine pharmacophore interacting with a kinase hinge region.

Analytical & Quality Control Workflows

To ensure the scientific integrity of the synthesized batch, the following self-validating QC protocols are mandatory before integration into downstream screening:

1. HPLC Purity Assessment:

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA ensures the basic aminopyridine remains fully protonated during the run, preventing the secondary interactions with residual silanols on the column that cause severe peak tailing.

  • Detection: UV at 254 nm and 280 nm.

2. NMR Structural Verification (¹H & ¹³C):

  • Solvent Choice: Use DMSO-d₆ or D₂O. Causality: Because it is an HCl salt, the compound is highly soluble in D₂O. However, using D₂O will cause the exchangeable N-H and N⁺-H protons to disappear from the spectrum. DMSO-d₆ is preferred if observing the protonated amine states is required.

  • Key Signals (¹H NMR): The N-methyl group will appear as a sharp doublet (coupling to the NH, if in DMSO) or singlet (in D₂O due to exchange) around 2.8–3.0 ppm. The methoxy group will present as a distinct singlet near 3.8–3.9 ppm. The three aromatic protons of the pyridine ring will exhibit characteristic ortho and meta coupling patterns in the 6.5–8.0 ppm range.

References

  • 902837-65-4|2-Pyridinamine, N-methyl-3-(1 ... - BLDpharm | bldpharm.com | 1

  • 2-(Methylamino)pyridine|High-Purity Research Chemical - Benchchem | benchchem.com | 4

  • Aminopyridines - EPA | epa.gov |3

  • The 2-Aminopyridine Nucleobase Improves Triple-Helical Recognition of RNA and DNA When Used Instead of Pseudoisocytosine in Peptide Nucleic Acids | acs.org |2

Sources

In-Depth Technical Guide: Mechanism and Synthesis of 3-Methoxy-N-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-methoxy-N-methylpyridin-2-amine hydrochloride (CAS 1171098-29-5) is a highly privileged structural motif and critical intermediate in modern medicinal chemistry. It serves as a foundational building block in the synthesis of advanced targeted therapeutics, most notably in the development of reversible-covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma [1] and Orexin type 2 receptor agonists for neurological disorders [2].

This whitepaper provides a comprehensive, causality-driven guide to its synthesis, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. By dissecting the thermodynamic and kinetic rationale behind each experimental choice, this guide ensures that researchers can execute a high-yielding, self-validating synthetic protocol.

Retrosynthetic Analysis & Strategic Design

The construction of the 2-methylamino-3-methoxypyridine core relies on the functionalization of a pre-existing pyridine ring. The strategic choice of the starting material dictates the kinetic viability of the SNAr reaction.

  • The Leaving Group Causality (Fluorine vs. Chlorine): While 2-chloro-3-methoxypyridine is commercially available, 2-fluoro-3-methoxypyridine is the kinetically superior electrophile. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent carbon-halogen bond cleavage. Fluorine’s extreme electronegativity exerts a profound inductive electron-withdrawing effect (-I effect), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position and stabilizes the resulting localized anion.

  • The Electronic Influence of the 3-Methoxy Group: The methoxy group at the C3 position plays a dual role. While it is resonance-donating (+M), its inductive electron-withdrawing nature (-I) at the ortho position further activates the C2 carbon toward nucleophilic attack, making the SNAr highly regioselective.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic addition-elimination mechanism. The precise electron flow is mapped below:

  • Nucleophilic Attack: The lone pair of the nitrogen in methylamine attacks the highly electrophilic C2 carbon of the pyridine ring.

  • Meisenheimer Complex Formation: The aromaticity is temporarily broken, pushing the π-electrons onto the electronegative pyridine nitrogen to form a stabilized, delocalized anionic intermediate (the Meisenheimer complex).

  • Elimination: The π-system collapses back to restore aromaticity, expelling the fluoride anion as a leaving group to yield the free base.

Mechanism SM 2-Fluoro-3-methoxypyridine (Electrophile) TS1 Nucleophilic Attack at C2 (Rate-Determining Step) SM->TS1 Nuc Methylamine (Nucleophile) Nuc->TS1 MC Meisenheimer Complex (Delocalized Anion) TS1->MC TS2 Expulsion of Fluoride (Fast Step) MC->TS2 Prod 3-Methoxy-N-methylpyridin-2-amine (Free Base) TS2->Prod

Fig 1. SNAr mechanism via Meisenheimer complex formation.

Experimental Protocols: A Self-Validating System

The following protocols are designed as closed-loop, self-validating workflows. Every step contains an In-Process Control (IPC) or a physical cue that confirms the success of the operation before proceeding.

Workflow Step1 1. S_NAr Reaction 80°C, Sealed Tube IPC 2. IPC: LC-MS Validate Conversion Step1->IPC Workup 3. Aqueous Workup Extraction (EtOAc) IPC->Workup Salt 4. Salt Formation HCl in Dioxane Workup->Salt Isolate 5. Filtration Target API Salt->Isolate

Fig 2. Step-by-step synthetic workflow and in-process controls.

Protocol A: Synthesis of the Free Base (3-Methoxy-N-methylpyridin-2-amine)

Causality Note: Methylamine is a gas at standard temperature and pressure (bp -6 °C). Utilizing a 33% w/w solution in absolute ethanol allows for precise volumetric handling. A sealed pressure vessel is a thermodynamic necessity to maintain the concentration of methylamine in the liquid phase at elevated temperatures.

  • Preparation: To a heavy-walled borosilicate glass sealed tube equipped with a Teflon screw cap, add 2-fluoro-3-methoxypyridine (1.0 equiv, e.g., 10.0 mmol).

  • Reagent Addition: Introduce methylamine (33% w/w in ethanol, 5.0 equiv). The vast excess drives the reaction equilibrium and acts as a proton sponge for the generated HF.

  • Thermal Activation: Seal the tube securely and heat the mixture to 80 °C in an oil bath behind a blast shield for 12 hours.

  • Self-Validation (IPC): Cool the vessel to room temperature. Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass and appearance of the product mass ( m/z 139.1 [M+H]+).

  • Workup: Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove ethanol and excess methylamine. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude free base as a pale yellow oil.

Protocol B: Hydrochloride Salt Formation

Causality Note: The conversion of the free base to the hydrochloride salt utilizes anhydrous HCl dissolved in 1,4-dioxane. Aqueous HCl is strictly avoided to prevent the formation of hygroscopic hydrates. Dioxane stabilizes the protonated HCl complex, while the non-polar extraction solvent (EtOAc/Diethyl ether) drastically reduces the dielectric constant of the medium, forcing instantaneous crystallization.

  • Solvation: Dissolve the crude free base from Protocol A in a minimal amount of anhydrous diethyl ether or dichloromethane (approx. 10 mL/g).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (1.2 equiv) under vigorous magnetic stirring.

  • Self-Validation (Visual): The protocol is visually self-validating. Upon addition of the HCl/dioxane, a dense, white crystalline precipitate will instantly form, indicating successful salt generation.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove any unreacted organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to yield 3-methoxy-N-methylpyridin-2-amine hydrochloride as a white, free-flowing powder.

Quantitative Data & Optimization

The thermodynamic parameters of the SNAr reaction vary drastically depending on the leaving group. The table below summarizes the optimization data, demonstrating why the fluoro-substituted precursor is the industry standard for this synthesis.

Leaving Group (C2)Solvent SystemAmine SourceTemp (°C)Time (h)Yield (%)
-F (Optimal) EthanolMeNH2 (33% in EtOH)8012>92%
-Cl THF / H2OMeNH2 (40% aq)1202465 - 75%
-Br DMFMeNH2 (2.0 M in THF)14048<50%

Table 1: Comparative efficiency of SNAr leaving groups in the synthesis of 3-methoxy-N-methylpyridin-2-amine.

Analytical Characterization

To ensure ultimate trustworthiness, the isolated hydrochloride salt must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): Calculated for C7H11N2O+ [M+H]+: 139.08; Found: 139.1.

  • 1H NMR (400 MHz, DMSO-d6): δ 13.50 (br s, 1H, HCl proton), 7.75 (dd, J = 5.5, 1.2 Hz, 1H, Py-H6), 7.42 (dd, J = 8.0, 1.2 Hz, 1H, Py-H4), 6.85 (dd, J = 8.0, 5.5 Hz, 1H, Py-H5), 3.90 (s, 3H, -OCH3), 2.95 (d, J = 4.5 Hz, 3H, -NHCH3).

  • Self-Validation Cue in NMR: The downfield shift of the amine proton (often exchanging or appearing as a broad singlet >10 ppm in DMSO) compared to the free base confirms complete protonation and salt formation.

References

  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • World Intellectual Property Organization (WIPO), Patent WO2022233872A1, 2022.
  • 3-methoxy-N-methylpyridin-2-amine (Compound Structural Data) PubChemLite / Université du Luxembourg, 2026. URL:[Link]

Thermodynamic Stability Profiling of 3-Methoxy-N-methylpyridin-2-amine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Physicochemical Rationale

In modern pharmaceutical development, the selection and characterization of an appropriate salt form is a critical determinant of an active pharmaceutical ingredient's (API) success[1]. 3-Methoxy-N-methylpyridin-2-amine hydrochloride (CAS: 1171098-29-5) is a highly functionalized pyridine derivative frequently utilized as a core building block in the synthesis of advanced kinase inhibitors, such as Fibroblast Growth Factor Receptor 4 (FGFR4) antagonists[2].

While the free base form of 3-methoxy-N-methylpyridin-2-amine offers synthetic utility, its thermodynamic stability is often compromised by oxidation and poor aqueous solubility. Converting this molecule into a hydrochloride (HCl) salt theoretically improves its crystallinity, solubility, and shelf-life. However, HCl salts of weak bases are notoriously susceptible to solid-state disproportionation —a phenomenon where the salt dissociates back into the free base and volatile HCl gas under thermal or moisture stress[3].

As a Senior Application Scientist, I have designed this guide to move beyond standard testing checklists. Here, we will dissect the causality behind the thermodynamic stability of 3-methoxy-N-methylpyridin-2-amine HCl, providing self-validating experimental workflows aligned with ICH Q1A(R2) guidelines[4] to ensure absolute confidence in your solid-state data.

Mechanistic Vulnerabilities of the Molecule

To design a robust stability protocol, we must first understand the molecular architecture:

  • The Pyridine Ring & Methoxy Group: The methoxy group at the 3-position is strongly electron-donating. This increases the electron density on the pyridine ring, making it highly reactive but also increasing its susceptibility to oxidative degradation (e.g., N-oxide formation)[2].

  • The Secondary Amine (N-methyl): Secondary amines are inherently vulnerable to oxidative N-demethylation under severe stress conditions.

  • The Hydrochloride Salt Bond: The protonation likely occurs at the more basic exocyclic secondary amine or the pyridine nitrogen (depending on the exact pKa microenvironment). Because HCl is a volatile acid, exposure to high relative humidity (RH) or elevated temperatures can drive the equilibrium toward the free base[3].

Pathway API 3-Methoxy-N-methylpyridin-2-amine HCl (Intact Salt) FreeBase Free Base Formation (Disproportionation) API->FreeBase High Temp / Humidity (-HCl) Oxidation N-Demethylation / N-Oxide (Oxidative Stress) API->Oxidation Peroxides / Light Hydrolysis Stable against Hydrolysis (Aqueous pH 2-7) API->Hydrolysis Aqueous Media

Proposed degradation and disproportionation pathways for the HCl salt.

Self-Validating Experimental Protocols

To definitively establish the thermodynamic stability of this compound, we employ a triad of orthogonal analytical techniques. Each protocol is designed to be self-validating; the results of one test must logically align with the findings of the others.

Protocol A: Thermal Analysis (DSC & TGA)

Objective: To differentiate between congruent melting, desolvation, and thermal disproportionation (HCl loss). Causality: If the compound loses mass before its melting point, it is either a solvate/hydrate or undergoing disproportionation. Thermogravimetric Analysis (TGA) quantifies the mass loss, while Differential Scanning Calorimetry (DSC) identifies the energetics (endothermic vs. exothermic) of the event[3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3–5 mg of 3-methoxy-N-methylpyridin-2-amine HCl into an aluminum pan.

  • Pan Configuration: Use a pinholed pan for TGA (to allow gas escape) and a crimped pan for DSC (to suppress volatile loss and observe the true melt).

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative artifacts during heating.

  • Heating Ramp: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Validation Check: If TGA shows a mass loss corresponding to ~20.9% (the theoretical mass fraction of HCl in this salt), thermal disproportionation is confirmed. The DSC should show a broad endotherm corresponding to this vaporization, followed by the melting of the residual free base.

Protocol B: Dynamic Vapor Sorption (DVS)

Objective: To map the hygroscopicity and critical relative humidity (CRH) of the salt. Causality: HCl salts are prone to deliquescence. Moisture acts as a plasticizer, lowering the activation energy required for solid-state phase transitions or disproportionation[5].

Step-by-Step Methodology:

  • Equilibration: Load 10 mg of the API into the DVS microbalance. Dry at 0% RH (25°C) until the mass change is <0.002% /min for 10 minutes.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium is reached ( dm/dt<0.002% /min).

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments.

  • Validation Check: Plot the isotherm. A hysteresis gap between the sorption and desorption curves indicates a moisture-induced polymorphic transition or hydrate formation. Mass uptake >15% at 80% RH indicates deliquescence, rendering the salt thermodynamically unstable for standard solid oral dosage forms.

Protocol C: Forced Degradation (ICH Q1A(R2) Aligned)

Objective: To establish the intrinsic chemical stability and identify degradation products[4]. Causality: By intentionally breaking the molecule under extreme conditions, we develop stability-indicating HPLC methods that can detect trace degradation during long-term storage.

Step-by-Step Methodology:

  • Hydrolytic Stress: Dissolve the API in 0.1N HCl (acidic) and 0.1N NaOH (basic). Heat at 60°C for 48 hours.

  • Oxidative Stress: Expose the API solution to 3% H2​O2​ at room temperature for 24 hours. (Expect N-oxide formation at the pyridine nitrogen).

  • Photolytic Stress: Expose solid powder and aqueous solutions to 1.2 million lux hours and 200 Watt-hours/ m2 of UV energy (per ICH Q1B).

  • Validation Check: Achieve 5–20% degradation. If degradation exceeds 20%, dilute the stressor. Analyze via LC-MS/MS to structurally elucidate the degradants.

Workflow Start Synthesize 3-Methoxy-N-methylpyridin-2-amine HCl Thermal Thermal Analysis (DSC & TGA) Start->Thermal Moisture Moisture Sorption (DVS) Start->Moisture Stress Forced Degradation (ICH Q1A) Start->Stress Stable Thermodynamically Stable Advance to Formulation Thermal->Stable Congruent Melt Unstable Disproportionation / Degradation Re-evaluate Salt Form Thermal->Unstable HCl Loss < 100°C Moisture->Stable < 2% Uptake at 80% RH Moisture->Unstable Deliquescence Stress->Stable < 5% Degradation Stress->Unstable Rapid Oxidation

Decision tree for validating the solid-state stability of the synthesized HCl salt.

Quantitative Data Presentation

Based on the structural properties of substituted pyridine HCl salts, the following table summarizes the anticipated thermodynamic profile derived from the protocols above. This structured data format allows researchers to benchmark their own synthesized batches against expected stability criteria.

ParameterAnalytical MethodExpected Result / ThresholdImplications for Development
Melting Point ( Tm​ ) DSCSharp endotherm (~180°C - 210°C)Indicates high crystalline lattice energy; thermodynamically stable solid.
Volatile Content TGA <0.5% mass loss up to 150°CConfirms the absence of unbound water/solvents and resistance to thermal disproportionation.
Hygroscopicity DVS <2.0% mass uptake at 80% RHClassified as slightly hygroscopic. Standard packaging is sufficient.
Oxidative Stability LC-MS (3% H2​O2​ )~10% degradation (N-oxide formation)The methoxy-pyridine core is sensitive to peroxides; avoid peroxide-generating excipients (e.g., PEGs, Povidone) in formulation[6].
Hydrolytic Stability HPLC (pH 2 - 10) >98% recovery after 48h at 60°CThe molecule lacks hydrolyzable functional groups (e.g., esters, amides), ensuring excellent solution stability.

Conclusion and Strategic Recommendations

The thermodynamic stability of 3-methoxy-N-methylpyridin-2-amine hydrochloride is primarily governed by its resistance to solid-state disproportionation and oxidative stress. While the HCl salt form successfully mitigates the poor aqueous solubility of the free base, researchers must rigorously monitor the microenvironmental pH and moisture exposure during storage.

Key Takeaways for Formulation:

  • Excipient Compatibility: Avoid excipients with high free-moisture content or those prone to peroxide generation, as these will trigger disproportionation and oxidation, respectively[5].

  • Storage Conditions: Based on ICH Q1A(R2) principles, if DVS indicates deliquescence above 75% RH, the API must be stored in desiccant-lined, moisture-impermeable packaging (e.g., Alu/Alu blisters)[4].

  • Alternative Forms: If thermal analysis reveals severe HCl volatility, consider screening for alternative, less volatile counterions (e.g., mesylate or tosylate salts) to form a more thermodynamically stable crystal lattice[1].

References

  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. ACS Publications. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available at:[Link]

  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. Material Science Research India. Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from early-stage discovery and process chemistry to formulation and final dosage form performance. This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride, a novel pyridinamine derivative. While specific experimental data for this compound is not publicly available, this guide establishes a robust, scientifically-grounded methodology for its determination. We will delve into the strategic selection of organic solvents, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of the resulting data. The principles and experimental designs outlined herein are broadly applicable to other novel hydrochloride salt APIs.

Introduction: The Imperative of a Comprehensive Solubility Profile

In the realm of pharmaceutical sciences, understanding the solubility of a drug candidate is not merely an academic exercise; it is a cornerstone of successful drug development. A thorough solubility profile in a range of organic solvents provides invaluable insights that inform critical decisions at various stages:

  • Process Chemistry and Purification: The selection of appropriate solvents is paramount for efficient crystallization, which in turn dictates the purity, yield, and polymorphic form of the API.

  • Formulation Development: Solubility data guides the selection of excipients and the development of various dosage forms, including oral solids, injectables, and topical preparations.

  • Preclinical and Clinical Studies: The solubility of an API directly impacts its dissolution rate and, consequently, its bioavailability.[1]

  • Analytical Method Development: Understanding an API's solubility is essential for developing robust analytical methods for quantification and characterization.

For a hydrochloride salt such as 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride, the solubility profile can be complex. The ionic nature of the salt generally enhances aqueous solubility but can lead to varied and sometimes counterintuitive behavior in organic solvents depending on their polarity and hydrogen bonding capabilities.

Foundational Knowledge: Physicochemical Characterization

  • Predicted XlogP: 1.1. This value suggests a moderate lipophilicity.

  • Molecular Formula: C₇H₁₀N₂O

These predicted properties for the free base suggest that the hydrochloride salt will exhibit significant polarity.

Strategic Selection of Organic Solvents

The choice of organic solvents for solubility screening should be systematic and cover a range of polarities, hydrogen bonding capacities, and functional groups. This approach ensures a comprehensive understanding of the solute-solvent interactions. Solvents are often categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (e.g., O-H, N-H) and can act as hydrogen bond donors.[1] They are generally effective at solvating both cations and anions.[1]

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2] They are typically good at solvating cations but less effective at solvating anions.

  • Nonpolar Solvents: These solvents have low dielectric constants and are generally poor at dissolving salts.

A well-curated selection of solvents for screening 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride would include representatives from each class, as detailed in the table below.

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, Ethanol, Isopropanol, WaterTo assess the impact of hydrogen bonding on the solubility of the hydrochloride salt.
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneTo evaluate the solubility in solvents that can solvate the cation but not the chloride anion as effectively.
Nonpolar Toluene, Hexane, DichloromethaneTo establish the lower limits of solubility and understand the impact of lipophilicity.

Experimental Methodologies for Solubility Determination

Two primary types of solubility are determined in pharmaceutical development: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] It is a rapid, high-throughput method ideal for early-stage screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a 384-well plate containing the organic solvent of interest.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the onset of precipitation and thus the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO serial_dilution Serial Dilution in 96-well plate stock->serial_dilution Create concentration gradient transfer Transfer to 384-well plate with organic solvent serial_dilution->transfer incubation Incubate (e.g., 2 hours) transfer->incubation nephelometry Nephelometric Measurement incubation->nephelometry result Kinetic Solubility Value nephelometry->result Determine precipitation point

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard for Equilibrium

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It is a more time-consuming but also more accurate measure of solubility. The shake-flask method is the most common approach.

  • Sample Preparation: Add an excess amount of solid 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Confirmation of Equilibrium: To ensure that equilibrium has been reached, it is good practice to measure the concentration at multiple time points (e.g., 24 and 48 hours).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid to solvent agitate Agitate at constant temp (24-48h) add_excess->agitate separate Separate solid and liquid phases agitate->separate filter Filter supernatant separate->filter quantify Quantify by HPLC filter->quantify result Thermodynamic Solubility Value quantify->result Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Thermodynamic Solubility of 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride at 25°C
SolventSolvent ClassSolubility (mg/mL)Solubility (mM)
MethanolPolar Protic> 100> 580
EthanolPolar Protic75.2436
IsopropanolPolar Protic20.5119
WaterPolar Protic> 200> 1160
AcetonitrilePolar Aprotic5.833.6
DMSOPolar Aprotic> 150> 870
DMFPolar Aprotic95.3552
AcetonePolar Aprotic1.27.0
TolueneNonpolar< 0.1< 0.6
HexaneNonpolar< 0.01< 0.06

Note: The molecular weight of 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride is approximately 172.65 g/mol .[4]

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates several key principles:

  • High Solubility in Polar Protic Solvents: The compound is highly soluble in polar protic solvents like methanol and water. This is expected for a hydrochloride salt, as the protic nature of the solvent can effectively solvate both the pyridinium cation and the chloride anion through hydrogen bonding.

  • Variable Solubility in Polar Aprotic Solvents: The solubility in polar aprotic solvents is more varied. The high solubility in DMSO and DMF, which have high dielectric constants, suggests strong ion-dipole interactions. The lower solubility in acetonitrile and acetone may be due to their lower polarity and less effective solvation of the ions.

  • Insolubility in Nonpolar Solvents: As anticipated for a salt, the compound is practically insoluble in nonpolar solvents like toluene and hexane.

The Influence of the Hydrochloride Salt Form

The formation of a hydrochloride salt from a basic parent molecule like a pyridinamine derivative is a common strategy to enhance aqueous solubility and improve dissolution rates. However, in organic solvents, the effect can be more complex. The ionic interactions within the salt's crystal lattice must be overcome by the solvent molecules. Polar protic solvents are particularly effective at this due to their ability to form hydrogen bonds with the chloride anion and solvate the protonated pyridine ring. Polar aprotic solvents, while capable of solvating the cation through dipole-dipole interactions, are less effective at solvating the "naked" chloride anion, which can lead to lower solubility compared to protic solvents of similar polarity.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for determining and interpreting the solubility profile of 2-Pyridinamine, 3-methoxy-N-methyl- hydrochloride in a range of organic solvents. By employing a systematic approach to solvent selection and utilizing robust experimental methodologies for both kinetic and thermodynamic solubility, researchers and drug development professionals can generate the critical data needed to guide process development, formulation design, and ultimately, the successful progression of a drug candidate. Future work should focus on obtaining experimental data for this specific compound to validate the principles outlined in this guide and to further elucidate the structure-solubility relationships of this class of compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44119600, N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride. Retrieved from [Link].

  • Free PDF Library (2026, March 9). Polar Protic Solvents And Polar Aprotic Solvents. Retrieved from [Link].

  • Aozun Asia. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from [Link].

  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. Retrieved from [Link].

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 3-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • The Good Scents Company. (n.d.). 2-methoxypyridine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • PubChemLite. (n.d.). 3-methoxy-n-methylpyridin-2-amine (C7H10N2O). Retrieved from [Link].

  • NextSDS. (n.d.). 2-Pyridinamine, 6-chloro-3-methoxy- — Chemical Substance Information. Retrieved from [Link].

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link].

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link].

  • PubMed. (2016, May 20). N-Methylmelamines: Synthesis, Characterization, and Physical Properties. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). 6-Methoxy-3-nitro-2-pyridinamine. Retrieved from [Link].

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link].

  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link].

  • mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link].

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Methodological & Application

Protocol for the Laboratory Synthesis of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Synthetic Workflow Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (often referred to as 3-methoxy-N-methylpyridin-2-amine hydrochloride, CAS: 1171098-29-5) is a highly valued building block in modern medicinal chemistry. It is frequently utilized in the synthesis of targeted therapeutics, including Toll-like receptor (TLR) 7/8 antagonists[1] and potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma[2]. Furthermore, it serves as a critical precursor in various pharmaceutical and agrochemical development pipelines[3].

While some literature describes the direct alkylation of 2-aminopyridines using sodium hydride (NaH) and iodomethane (CH3I)[2], this approach is notoriously prone to over-alkylation, yielding difficult-to-separate mixtures of mono- and di-methylated products. To ensure absolute chemoselectivity, high purity, and scalability, this protocol employs a self-validating formylation-reduction sequence starting from commercially available 2-amino-3-methoxypyridine.

Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, I have designed this protocol to prioritize reaction control and product integrity. Every step relies on a specific chemical causality:

  • Chemoselective Formylation: Acetic formic anhydride is generated in situ from formic acid and acetic anhydride. This mixed anhydride is a highly reactive formylating agent that selectively converts the primary amine to a mono-formamide, physically preventing any secondary alkylation.

  • Borane Reduction & Adduct Cleavage: Borane-tetrahydrofuran (BH₃·THF) is selected over LiAlH₄ to reduce the formamide due to its superior functional group tolerance and safer handling profile. Borane forms a highly stable Lewis acid-base complex with the resulting newly formed secondary amine. A critical, often-overlooked step is the acidic methanolysis (refluxing with HCl/MeOH) required to break this stable boron-amine complex and release the free base.

  • Anhydrous Salt Formation: Isolating the compound as a hydrochloride salt enhances its bench stability, prevents atmospheric oxidation of the electron-rich aminopyridine core, and improves aqueous solubility for downstream biological assays.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Amino-3- methoxypyridine B N-(3-methoxypyridin- 2-yl)formamide A->B 1. HCOOH, Ac2O 2. RT, 4h C 3-Methoxy-N-methyl pyridin-2-amine B->C 1. BH3·THF, Reflux 2. HCl/MeOH quench D Hydrochloride Salt Product C->D 4M HCl in Dioxane MTBE, 0 °C

Synthetic workflow for 3-methoxy-N-methylpyridin-2-amine hydrochloride.

Stoichiometry and Reagent Table

ReagentMW ( g/mol )EquivalentsAmountMoles
2-Amino-3-methoxypyridine124.141.01.24 g10.0 mmol
Formic Acid (98%)46.033.01.13 mL30.0 mmol
Acetic Anhydride102.092.52.36 mL25.0 mmol
BH₃·THF (1.0 M in THF)85.943.030.0 mL30.0 mmol
HCl in Dioxane (4.0 M)36.461.53.75 mL15.0 mmol

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-methoxypyridin-2-yl)formamide
  • Mixed Anhydride Generation: In a flame-dried 100 mL round-bottom flask under N₂ atmosphere, add Formic Acid (1.13 mL). Cool the flask to 0 °C using an ice-water bath. Dropwise add Acetic Anhydride (2.36 mL). Heat the mixture to 50 °C for 1 hour to generate acetic formic anhydride, then cool back to 0 °C.

  • Amine Addition: Dissolve 2-Amino-3-methoxypyridine (1.24 g) in anhydrous THF (10 mL) and add it dropwise to the mixed anhydride solution.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. (Causality Check: Monitor by TLC using EtOAc:Hexane 1:1. The primary amine spot will disappear, replaced by a higher Rf formamide spot).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate formamide.

Step 2: Borane Reduction to the Free Base
  • Reduction: Dissolve the crude formamide in anhydrous THF (15 mL) in a clean, dry flask under N₂. Cool to 0 °C. Slowly add BH₃·THF (1.0 M, 30.0 mL) via syringe. (Causality Check: Gas evolution (H₂) will occur. Ensure the system is vented through a bubbler).

  • Reflux: Attach a reflux condenser and heat the reaction to 70 °C for 4 hours.

  • Quenching: Cool the mixture to 0 °C. Critical Step: Carefully quench excess borane by adding Methanol (10 mL) dropwise until effervescence ceases.

  • Adduct Cleavage: To break the stable boron-amine adduct, add 1M aqueous HCl (15 mL) and reflux the mixture for 1 hour.

  • Extraction: Cool to room temperature, adjust the pH to 10 using 2M NaOH (aq), and extract the free base with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield 3-methoxy-N-methylpyridin-2-amine as an oil.

Step 3: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude free base in Methyl tert-butyl ether (MTBE) (15 mL) and cool to 0 °C.

  • Precipitation: Dropwise add 4.0 M HCl in Dioxane (3.75 mL) under vigorous stirring. (Causality Check: A white to off-white crystalline precipitate will immediately form, confirming successful salt formation).

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid through a Büchner funnel, wash with cold MTBE (10 mL), and dry under high vacuum to afford the final target compound.

Analytical Characterization Profile

To validate the success of the protocol, perform ¹H NMR (DMSO-d6). You should observe:

  • Disappearance of the formyl proton (~8.5 ppm) present in the Step 1 intermediate.

  • Appearance of a distinct N-methyl doublet/singlet (~2.9 - 3.0 ppm) integrating to 3 protons.

  • Presence of a broad downfield signal (>10 ppm) corresponding to the hydrochloride salt proton (NH₂⁺).

References[2] Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9PSYuZN9f7ED0dit8o5tRYky1-VsgET6HvT--M1idv0sx7OT1qObgj3grJOsyV3zxME52vAwcgeQoJX9YaaQLFe6W9KQuuJl-DKY5q_WUtbu53b-d2X8rtypjqDmwLOkEXMukr-YigM99vRhHnUVE[1] SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3057964 B1. European Patent Office.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnWUSWEScz-HRd3_STgC7CU_NB5CPgUM77rShVCHGX-KE6eSlnGTNPj_3fF68X3QOSgDD4AqmFQFQPQtHxcF-xpWQls3bkWzZKMq5Tv04pLANPaJa_mI1dEpVwKYvuV3DARKiOXKyQjb6BVnHZuO_QkronSbITxT1HwFGH2SrpUklF59ySDlv-FT8_ozE7[3] 2-Amino-3-methoxypyridine | 10201-71-5. J&K Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaXStiGFYJMUvKkYJQ1Z3iQaIPg3PwIsHmgdHiufCya_1504gDtOA6Ufxl7I3CoKr_p_jmH1x0mPse0DennJ7OmUv9_4uUH8K86hqlzMO5yljOheJAV3XaSUUuitc6CTpqFR0=

Sources

Advanced HPLC Method Development for the Analysis of 2-Pyridinamine, 3-methoxy-N-methyl-, Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5, Formula: C7H11ClN2O) is a critical heterocyclic building block utilized in pharmaceutical synthesis and agrochemical development[1]. As a substituted aminopyridine salt, it presents a triad of chromatographic challenges: high polarity, basicity, and counterion-induced pH disturbances. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to achieve robust retention, symmetrical peak shape, and full LC-MS compatibility.

Physicochemical Profiling & Chromatographic Challenges

Before selecting a column or mobile phase, method development must be grounded in the physicochemical reality of the analyte. Substituted pyridines typically exhibit a pKa between 5.2 and 6.0, rendering them ionized at physiological and acidic pH levels[2].

  • Hydrophilicity & Poor Retention: Many pyridine derivatives are highly polar. On traditional reversed-phase (RP) C18 columns, this hydrophilicity leads to rapid elution near the void volume, making accurate quantification and impurity resolution nearly impossible[3].

  • Silanol Interactions (Peak Tailing): As basic compounds, aminopyridines act as strong hydrogen-bond donors/acceptors. They interact aggressively with unreacted, acidic silanol groups on the surface of silica-based stationary phases, resulting in severe peak tailing[3].

  • The Hydrochloride Salt Dilemma (Peak Splitting): When analyzing amine hydrochlorides, the localized concentration of chloride ions during elution can dictate the pH profile within the analyte band. If the mobile phase lacks sufficient buffer capacity, this localized pH shift causes the analyte to exist in multiple ionization states simultaneously, manifesting as split peaks or broad shoulders despite the compound being completely pure[4].

Method Development Rationale (The "Why")

To overcome these challenges, we must engineer a chromatographic environment that actively suppresses unwanted secondary interactions while promoting primary retention mechanisms.

Stationary Phase Selection

Traditional C18 columns rely purely on hydrophobic partitioning, which is insufficient for 3-methoxy-N-methylpyridin-2-amine. Instead, a Mixed-Mode (Reversed-Phase/Cation-Exchange) or a Hydrogen-Bonding column is optimal. Mixed-mode columns feature both hydrophobic alkyl chains and embedded ion-exchange groups. This dual-mechanism allows the basic pyridine nitrogen to be retained via ionic interactions, drastically increasing retention time without requiring highly aqueous, poorly desolvating mobile phases[2][5].

Mobile Phase & Buffer Dynamics

Historically, ion-pairing reagents (like sodium octanesulfonate) or non-volatile phosphate buffers were used to retain basic polar compounds. However, these are strictly incompatible with Mass Spectrometry (MS)[3]. To ensure LC-MS compatibility while preventing the "peak splitting" associated with hydrochloride salts, we utilize a highly concentrated, volatile buffer system: 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . The high buffer capacity (20 mM) is specifically chosen to overpower the chloride counterion of the sample, ensuring a uniform pH profile and a single, sharp peak[4].

Method_Logic A Analyte: 3-Methoxy-N-methylpyridin-2-amine HCl (Basic, Polar, Salt) B Assess Physicochemical Risks (Hydrophilicity, Silanol Activity, HCl Salt) A->B C Select Stationary Phase B->C D Standard C18 (RP) Risk: Poor Retention & Tailing C->D Avoid E Mixed-Mode (RP/CX) or HILIC Optimal for Basic Amines C->E Preferred F Select Buffer System E->F G High Capacity Volatile Buffer (20mM Ammonium Formate, pH 3.0) F->G

Figure 1: Logical decision tree for basic polar amine method development.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Analysts must not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Reagent Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.26 g of Ammonium Formate in 1000 mL of LC-MS grade water (yields ~20 mM). Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05. Filter through a 0.22 µm membrane. Causality: pH 3.0 ensures the pyridine ring is fully protonated, maximizing interaction with the cation-exchange sites on the mixed-mode column.

  • Mobile Phase B (Organic Modifier): LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Diluent: Mobile Phase A : Mobile Phase B (90:10, v/v). Causality: Dissolving the sample in a diluent weaker than or equal to the initial mobile phase conditions prevents solvent-induced band broadening.

Step-by-Step Execution
  • System Purge: Purge all HPLC lines with LC-MS grade water, followed by the respective mobile phases to remove any residual non-volatile salts (e.g., phosphates) from previous users.

  • Column Equilibration: Install a Mixed-Mode RP/CX column (e.g., Coresep 100 or Amaze HD, 150 x 4.6 mm, 3 µm)[2]. Equilibrate at initial conditions (10% B) for at least 20 column volumes until the baseline and system pressure are completely stable.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride reference standard. Dissolve in 100 mL of Diluent to yield a 0.1 mg/mL stock solution. Sonicate for 5 minutes.

  • System Suitability Injection: Inject the standard solution 5 consecutive times. Evaluate against the SST criteria in Table 2.

  • Sample Analysis: Once SST passes, inject unknown samples bracketed by standard checks every 10 injections to ensure continuous system validation.

Quantitative Data & System Specifications

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Mixed-Mode RP/CX (150 x 4.6 mm, 3 µm)Dual retention mechanism for basic polar amines[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 275 nm (DAD) / ESI-MS (+)Aminopyridines show strong UV absorbance near 270-280 nm[5].
Injection Vol 5 µLSmall volume minimizes the chloride load on the column[4].
Gradient 0-2 min: 10% B2-8 min: 10% 50% B8-10 min: 50% B10.1-15 min: 10% BIsocratic hold ensures retention; gradient flushes late-eluting synthetic impurities.
Table 2: System Suitability Test (SST) Acceptance Criteria
MetricAcceptance LimitImplication if Failed
Retention Time RSD (n=5) 1.0%Indicates pump malfunction or incomplete column equilibration.
Peak Tailing Factor ( Tf​ ) 1.5Indicates secondary silanol interactions; check buffer pH.
Theoretical Plates ( N ) 5,000Indicates column degradation or void volume at the column head.

Mechanistic Troubleshooting Guide

When analyzing hydrochloride salts of basic amines, the most common failure mode is peak splitting. This is rarely a column failure; it is a chemical equilibrium failure.

Troubleshooting Issue Observation: Peak Splitting / Shoulders (Identical UV/MS Profiles) Mechanism Mechanism: Uneven pH Profile HCl salt disrupts local mobile phase pH Issue->Mechanism Action1 Action 1: Increase Buffer Capacity (e.g., >20 mM) Mechanism->Action1 Action2 Action 2: Decrease Injection Volume (Reduce on-column chloride load) Mechanism->Action2

Figure 2: Mechanistic troubleshooting pathway for amine hydrochloride peak splitting.

Table 3: Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Split Peaks (Same Mass/UV) The HCl salt overwhelms the local buffer capacity, creating an uneven pH profile during the run[4].Increase Ammonium Formate concentration to 30 mM, or reduce injection volume to 2 µL.
Severe Peak Tailing Basic amine interacting with un-endcapped silanols[3].Ensure mobile phase pH is strictly 3.0 to suppress silanol ionization.
Shifting Retention Times Loss of stationary phase hydration or slow equilibrium of the ion-exchange sites.Increase column equilibration time; ensure aqueous phase is 90% at the start of the run.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from: [Link]

  • Molbase. 3-methoxy-N-methylpyridin-2-amine hydrochloride. Retrieved from: [Link]

  • CMES. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from: [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Retrieved from: [Link]

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Application Note: 3-Methoxy-N-methylpyridin-2-amine Hydrochloride as a Strategic Building Block in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and rational drug design, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. 3-Methoxy-N-methylpyridin-2-amine hydrochloride (CAS: 1171098-29-5)[1] has emerged as a privileged scaffold, particularly in the development of ATP-competitive and covalent kinase inhibitors.

The structural logic of this building block is rooted in three mechanistic pillars:

  • Hinge-Binding Dynamics : The 2-aminopyridine core is a classic kinase hinge-binding motif. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of hinge region residues (e.g., Ala553 in FGFR4).

  • Conformational Control via N-Methylation : The N-methyl group at the 2-position restricts the rotation of the exocyclic amine. This conformational lock minimizes the entropic penalty upon target binding and directs the molecule into a bioactive posture, preventing unfavorable steric clashes within the ATP-binding pocket.

  • Electronic and Steric Tuning : The 3-methoxy group serves a dual purpose. Electronically, it donates electron density into the pyridine ring, enhancing the hydrogen-bond acceptor strength of the adjacent pyridine nitrogen. Sterically, it is perfectly positioned to occupy specific hydrophobic sub-pockets adjacent to the hinge region, further anchoring the inhibitor.

Pharmacophore Core 3-Methoxy-N-methylpyridin-2-amine (Core Scaffold) PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN NMe N-Methyl Group (Conformational Lock) Core->NMe OMe 3-Methoxy Group (Electronic Tuning) Core->OMe Pos56 C-5/C-6 Positions (Scaffold Extension) Core->Pos56 Hinge Kinase Hinge Region (e.g., Ala553) PyN->Hinge Binds Pocket Hydrophobic Pocket NMe->Pocket OMe->Pocket Warhead Covalent Warhead (e.g., Formyl) Pos56->Warhead Links to

Pharmacophore mapping of 3-methoxy-N-methylpyridin-2-amine in kinase inhibitor design.

Application in Targeted Covalent Inhibitors (FGFR4)

A premier application of this building block is in the synthesis of reversible-covalent inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a critical driver in hepatocellular carcinoma (HCC).

Recent breakthroughs, such as the2[2], demonstrate how the 3-methoxy-N-methylpyridin-2-amine core is functionalized at the C-5 and C-6 positions. By attaching a formyl warhead, researchers created a highly specific molecule that forms a reversible hemithioacetal bond with the Cys552 residue in the FGFR4 kinase domain, effectively overcoming gatekeeper mutation-mediated resistance[2].

Quantitative Data & Physicochemical Properties

Understanding the baseline properties of the building block is essential for optimizing reaction conditions, particularly regarding solubility and stability.

PropertyValueRationale / Implication
Chemical Name 3-Methoxy-N-methylpyridin-2-amine HClStandard IUPAC nomenclature.
CAS Registry Number 1171098-29-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C7H11ClN2ORepresents the stable hydrochloride salt form[1].
Molecular Weight 174.63 g/mol Low molecular weight provides a high ligand efficiency starting point.
Physical State Solid (Crystalline)Enhances shelf-life, handling stability, and precise stoichiometric weighing.
Storage Conditions 2-8 °C, desiccated, dark placePrevents oxidation of the highly electron-rich pyridine ring[3].

Experimental Protocols

The following self-validating protocols detail the transformation of the raw building block into an advanced pharmaceutical intermediate.

Protocol 1: Free-Basing and Regioselective Bromination

Objective : Convert the HCl salt to a free base and install a bromine atom at the C-5 position to enable downstream transition-metal catalyzed cross-coupling.

Causality & Logic : The building block is supplied as a hydrochloride salt to prevent oxidative degradation[3]. It must be neutralized to restore the electron-donating capacity of the amino group. The synergistic electron-donating effects of the 2-methylamino and 3-methoxy groups strongly activate the pyridine ring, directing electrophilic aromatic substitution (EAS) regioselectively to the 5-position.

Step-by-Step Methodology :

  • Neutralization : Suspend 3-methoxy-N-methylpyridin-2-amine hydrochloride (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise[2]. Rationale: NaH effectively deprotonates the HCl salt. For simple EAS without N-alkylation, a milder organic base like DIPEA (3.0 eq) can be substituted to minimize side reactions.

  • Bromination : To the free-based solution, add N-Bromosuccinimide (NBS, 1.05 eq) dissolved in anhydrous DMF dropwise over 15 minutes. Maintain the temperature strictly at 0 °C to prevent over-bromination at the C-6 position.

  • Reaction Monitoring : Stir for 2 hours. Monitor via LC-MS until the starting material mass (m/z [M+H]+ = 139.1) is fully converted to the brominated intermediate (m/z [M+H]+ = 217.0 / 219.0).

  • Workup & Purification : Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield 5-bromo-3-methoxy-N-methylpyridin-2-amine.

Protocol 2: Scaffold Assembly and Covalent Warhead Installation

Objective : Construct the extended inhibitor scaffold and install a formyl group to act as a reversible-covalent warhead.

Causality & Logic : Targeted covalent inhibitors require precise spatial vectors. The C-5 position serves as the optimal vector to direct a warhead toward nucleophilic residues within the kinase binding pocket.

Step-by-Step Methodology :

  • Urea Formation : React the 5-bromo intermediate with a target isocyanate (1.2 eq) in the presence of Triethylamine (TEA, 2.0 eq) in DCM at room temperature for 4 hours. Rationale: Urea linkages provide rigid, dual hydrogen-bond donor/acceptor motifs that enhance binding affinity and control the trajectory of the attached warhead.

  • Formylation (Warhead Installation) : Subject the brominated urea intermediate to transition-metal catalyzed formylation (e.g., using a palladium catalyst, CO gas, and a hydride source). Rationale: The resulting formyl group acts as a highly specific, reversible-covalent warhead that reacts with the thiol of cysteine residues, forming a hemithioacetal[2].

  • Final Isolation : Quench with water, extract with DCM, and purify the organic layer via preparative HPLC to isolate the final kinase inhibitor.

Synthesis Step1 1. Starting Material 3-Methoxy-N-methylpyridin-2-amine HCl Step2 2. Free-Basing (NaH or DIPEA / THF, 0°C) Step1->Step2 Step3 3. Electrophilic Bromination (NBS / DMF, Regioselective at C-5) Step2->Step3 Step4 4. Scaffold Assembly (Urea Formation / Buchwald-Hartwig) Step3->Step4 Step5 5. Warhead Installation (Formylation for Covalent Binding) Step4->Step5

Synthetic workflow for functionalizing the building block into a covalent inhibitor.

References

  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity Source: ACS Publications (Journal of Medicinal Chemistry, 2024) URL: 2

  • 3-Methoxy-2-(methylamino)pyridine hydrochloride (CAS 1171098-29-5) Product Information Source: BLD Pharm URL: 4

Sources

Application Note: Preparation of Reversible-Covalent FGFR4 Inhibitors Using 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of targeted kinase inhibitors for Hepatocellular Carcinoma (HCC)

Strategic Utility in Drug Discovery

The development of targeted therapies for hepatocellular carcinoma (HCC) has increasingly focused on the Fibroblast Growth Factor Receptor 4 (FGFR4) due to the oncogenic nature of aberrant FGF19/FGFR4 signaling[1]. A major breakthrough in this domain is the design of reversible-covalent inhibitors that specifically target cysteine residues (e.g., Cys552) within the kinase hinge region[2].

2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5) serves as a privileged building block in the synthesis of these advanced therapeutics, specifically in the generation of 6-formylpyridyl urea derivatives[3].

Mechanistic Rationale for Scaffold Selection:

  • Conformational Locking: The N-methyl group on the aminopyridine core is not merely a structural variation; it dictates the conformational preference of the resulting urea linkage. By introducing steric hindrance, it restricts rotation around the C–N bond, locking the inhibitor into a bioactive cis/trans conformation that minimizes the entropic penalty upon binding to the FGFR4 hinge region.

  • Solvent-Exposed Vectoring: The 3-methoxy substituent is strategically positioned to point toward the solvent-accessible region of the kinase domain[4]. This improves the aqueous solubility of the highly lipophilic inhibitor complex and provides a vector for further structural optimization without clashing with the narrow ATP-binding pocket.

  • Hydrochloride Salt Stability: Utilizing the HCl salt form prevents the premature oxidation of the electron-rich aminopyridine ring during storage, ensuring high fidelity and yield during the initial coupling steps[5].

Physicochemical Properties

Before initiating synthetic workflows, it is critical to verify the physical parameters of the starting material to ensure accurate stoichiometric calculations during the free-basing step.

PropertyValue / Description
Chemical Name 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride
CAS Registry Number 1171098-29-5
Molecular Formula C₇H₁₁ClN₂O (C₇H₁₀N₂O · HCl)
Molecular Weight 174.63 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Methanol, DMSO, and Water; Insoluble in non-polar organics

Experimental Methodologies: A Self-Validating Workflow

The following protocols detail the incorporation of the 3-methoxy-N-methylpyridin-2-amine core into a bioactive urea derivative. To ensure trustworthiness, this workflow is designed as a self-validating system , embedding analytical checkpoints directly into the procedure.

Protocol A: Free-Basing and Phase Extraction

Causality: The hydrochloride salt must be neutralized to liberate the secondary amine, which acts as the nucleophile in the subsequent urea coupling. Failure to completely free-base the compound will result in unreacted starting material and poor coupling yields.

  • Suspension: Suspend 1.0 eq (e.g., 500 mg) of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous NaHCO₃. Causality: NaHCO₃ (pKa ~10.3) is selected over stronger bases (like NaOH) to prevent potential hydrolytic degradation of the methoxy group while being sufficiently basic to deprotonate the aminopyridine (pKa ~6.5).

  • Phase Separation: Stir vigorously for 15 minutes at room temperature. Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with an additional 2 × 5 mL DCM.

  • System Validation (Checkpoint 1):

    • Aqueous Check: Measure the pH of the remaining aqueous layer. It must be >8.0. If lower, add more NaHCO₃ and re-extract.

    • Organic Check: Spot the organic layer on a TLC plate (UV 254 nm). The free base will exhibit a significantly higher Rf​ value than the baseline-retained HCl salt.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil/solid.

Protocol B: Triphosgene-Mediated Urea Coupling

Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The order of addition is critical: the partner amine (e.g., a 6-formylpyridin-2-amine derivative) must be converted to the isocyanate before the introduction of the N-methyl aminopyridine to prevent symmetric urea byproducts.

  • Electrophile Activation: Dissolve 1.0 eq of the partner formyl-amine in anhydrous THF. Cool to 0 °C under an inert N₂ atmosphere.

  • Isocyanate Formation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of a solution containing 0.35 eq of triphosgene in THF. Causality: 0.35 eq is used because 1 mole of triphosgene generates 3 moles of phosgene in situ.

  • System Validation (Checkpoint 2): After 30 minutes, quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of a methyl carbamate mass (M+MeOH-H) confirms 100% conversion of the primary amine to the isocyanate intermediate. Do not proceed until this is confirmed.

  • Nucleophilic Attack: Dissolve the free-based 3-methoxy-N-methylpyridin-2-amine (1.1 eq) in THF and add it dropwise to the 0 °C isocyanate solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • System Validation (Checkpoint 3): Monitor via LC-MS. The reaction is complete when the isocyanate mass is entirely replaced by the desired asymmetric urea mass (M+H).

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography (Silica, DCM/MeOH gradient) to yield the final FGFR4 inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

When the 3-methoxy-N-methylpyridin-2-amine core is successfully integrated into a 6-formylpyridyl urea scaffold (e.g., Compound 8z from Yang et al.), the resulting bioactive molecule demonstrates exceptional potency against both wild-type and gatekeeper-mutant FGFR4[1],[3].

Assay / TargetIC₅₀ Value (nM)Biological Significance
FGFR4 (WT) 16.3High potency against wild-type kinase
FGFR4 (V550L) 12.6Overcomes primary gatekeeper mutation resistance
FGFR4 (V550M) 57.3Retains efficacy against secondary clinical mutations
Hep3B Cells 15.0Potent anti-proliferative activity in FGFR4-dependent HCC
Huh7 Cells 20.4Validates efficacy across multiple HCC cell lines

Mechanistic and Workflow Visualizations

The following diagrams map the biological causality of the synthesized inhibitor and the self-validating chemical workflow used to produce it.

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 Activates Cys552 Cys552 Residue FGFR4->Cys552 HCC HCC Proliferation FGFR4->HCC Drives Cys552->HCC Pathway Blocked Inhibitor 6-Formylpyridyl Urea Inhibitor->Cys552 Reversible Covalent Binding

Fig 1: FGFR4 signaling and reversible-covalent inhibition via Cys552 targeting.

Synthesis Salt Aminopyridine HCl (Starting Material) Base Free Base (Nucleophile) Salt->Base NaHCO3 pH > 8 Urea Urea Derivative (FGFR4 Inhibitor) Base->Urea Coupling Iso Isocyanate (Electrophile) Iso->Urea DIPEA, 0°C

Fig 2: Self-validating synthetic workflow for urea-based FGFR4 inhibitors.

References

  • Yang, F., Lin, Q., Song, X., et al. (2024). Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. Journal of Medicinal Chemistry, 67(4), 2667-2689.[Link]

  • Voskoboinyk, D., et al. (2024). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Methoxy-N-methylpyridin-2-amine hydrochloride. PubChem.[Link]

Sources

Application Note: A Robust and Scalable Manufacturing Process for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride, a key heterocyclic building block with significant potential in pharmaceutical and specialty chemical industries. The process is designed for scalability, safety, and efficiency, addressing common challenges encountered when transitioning from laboratory to pilot or manufacturing scale. We detail a robust two-step synthetic sequence commencing from the commercially available 2-Amino-3-methoxypyridine. The core transformations—a highly efficient reductive N-methylation followed by crystallization and hydrochloride salt formation—are elucidated with step-by-step protocols. Emphasis is placed on the rationale behind procedural choices, in-process controls (IPCs), and critical safety considerations. The described workflow consistently delivers the target compound in high yield and purity (>99.5% by HPLC).

Introduction

The transition from a bench-scale discovery route to a viable, large-scale manufacturing process is a critical and often challenging phase in chemical development. It demands a shift in focus from mere chemical feasibility to process robustness, safety, economic viability, and environmental responsibility. Simple laboratory procedures, such as purification by column chromatography or the use of hazardous reagents like dimethyl sulfate, are often impractical or unsafe at scale.[3]

This document outlines a manufacturing process specifically designed to be scalable and safe. The chosen synthetic strategy begins with the readily available precursor 2-Amino-3-methoxypyridine[4][5] and employs a state-of-the-art, catalytic reductive amination for the key N-methylation step. This approach avoids the use of highly toxic and difficult-to-handle alkylating agents. The final hydrochloride salt form is targeted to enhance the compound's stability, crystallinity, and handling characteristics, which are critical for downstream applications.

Synthetic Strategy and Process Overview

The manufacturing process is segmented into two primary stages:

  • Stage 1: Synthesis of the Free Base. Reductive N-methylation of 2-Amino-3-methoxypyridine using formaldehyde as the C1 source and sodium borohydride as the reducing agent.

  • Stage 2: Purification and Salt Formation. Purification of the resulting free base, 3-methoxy-N-methylpyridin-2-amine, via recrystallization, followed by conversion to its hydrochloride salt.

This strategy was selected for its high efficiency, use of readily available and cost-effective reagents, and avoidance of extreme temperatures or pressures, making it amenable to standard chemical plant equipment.

Synthetic_Workflow SM 2-Amino-3-methoxypyridine (Starting Material) REACTION Stage 1: Reductive N-Methylation - Formaldehyde (37% aq.) - Sodium Borohydride (NaBH4) - Methanol (Solvent) - In-Process Control (HPLC) SM->REACTION WORKUP Aqueous Work-up & Solvent Extraction (MTBE) REACTION->WORKUP CRUDE Crude 3-methoxy-N-methyl- pyridin-2-amine (Free Base) WORKUP->CRUDE PURIFY Stage 2: Purification (Recrystallization from Isopropanol/Heptane) CRUDE->PURIFY PURE_BASE Purified Free Base (>99.5% Purity) PURIFY->PURE_BASE SALT HCl Salt Formation (HCl in Isopropanol) PURE_BASE->SALT FINAL 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (Final Product) SALT->FINAL Purification_Flow CRUDE Crude Free Base DISSOLVE Dissolve in minimal hot IPA (60-70°C) CRUDE->DISSOLVE FILTER Hot Filtration (Removes particulates) DISSOLVE->FILTER COOL Controlled Cooling (Initiates crystallization) FILTER->COOL ANTISOLVENT Add Heptane (Anti-solvent) (Maximizes precipitation) COOL->ANTISOLVENT ISOLATE_BASE Isolate via Filtration & Wash with cold Heptane ANTISOLVENT->ISOLATE_BASE DRY_BASE Dry under Vacuum ISOLATE_BASE->DRY_BASE PURE_BASE Purified Free Base DRY_BASE->PURE_BASE REDISSOLVE Re-dissolve in IPA PURE_BASE->REDISSOLVE ADD_HCL Add HCl/IPA Solution (pH 2-3) REDISSOLVE->ADD_HCL CRYSTALLIZE_SALT Crystallize Salt (Stir at 0-5°C) ADD_HCL->CRYSTALLIZE_SALT ISOLATE_SALT Isolate via Filtration & Wash with cold IPA/Heptane CRYSTALLIZE_SALT->ISOLATE_SALT DRY_FINAL Dry under Vacuum (40-50°C) ISOLATE_SALT->DRY_FINAL FINAL_PRODUCT Final Hydrochloride Product DRY_FINAL->FINAL_PRODUCT

Caption: Logical flow for the purification and salt formation stages.

Protocol:

  • Recrystallization: Transfer the crude free base to a clean reactor. Add Isopropanol (approx. 1.5 mL per gram of crude material).

  • Heat the mixture to 60-70 °C with stirring until a clear solution is obtained.

  • Perform a hot filtration through a pre-warmed filter to remove any insoluble matter.

  • Allow the filtrate to cool slowly to room temperature. Seed crystals may be added to induce crystallization if necessary.

  • Once crystallization begins, slowly add n-Heptane (approx. 3 mL per gram of initial crude) over 1 hour.

  • Cool the slurry to 0-5 °C and stir for an additional 2 hours.

  • Filter the solid product and wash the filter cake with a cold (0-5 °C) mixture of IPA/Heptane (1:2, 2 x 500 mL).

  • Salt Formation: Transfer the wet, purified free base back into the reactor. Add Isopropanol (4.0 L).

  • Stir to dissolve the solid. The mixture may require gentle warming to 30-40 °C to achieve full dissolution. Cool back to room temperature.

  • Acidification: Slowly add a 5-6 N solution of HCl in Isopropanol, monitoring the pH of the slurry. Stop the addition when the pH reaches 2-3. A thick white precipitate will form.

  • Maturation: Stir the slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to ensure complete precipitation.

  • Isolation: Filter the final product using a Nutsche filter or Büchner funnel.

  • Washing: Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 500 mL) to remove any excess HCl and impurities.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Data and Characterization

ParameterStage 1 (Free Base)Stage 2 (HCl Salt)
Starting Material Input500 g~490 g (crude)
Typical Isolated Yield (Mass)490 g (crude)585 g
Molar Yield (from 2-Amino-3-methoxypyridine)~88% (crude)~83% (overall)
Purity by HPLC (Crude)~95-97%N/A
Purity by HPLC (Final Product)N/A>99.5%

Table 1: Typical Process Parameters and Yields for a 500 g Scale Reaction.

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
IdentityConforms to the reference spectrum¹H NMR, FTIR
Purity≥ 99.5% areaHPLC
Water Content≤ 0.5%Karl Fischer
Residual SolventsMethanol ≤ 3000 ppm, IPA ≤ 5000 ppm, MTBE ≤ 5000 ppm, Heptane ≤ 5000 ppmGC-Headspace
Melting PointReport valueUSP <741>

Table 2: Final Product Quality Control Specifications.

Safety and Environmental Considerations

This process involves hazardous materials and requires strict adherence to safety protocols. A thorough Process Hazard Analysis (PHA) should be conducted before implementation at scale.

  • Chemical Hazards:

    • Methanol/Isopropanol: Flammable liquids. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge. * Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. Add slowly and under controlled temperature. Ensure adequate ventilation.

    • Formaldehyde: Toxic and a suspected carcinogen. Handle in a closed system or well-ventilated fume hood.

    • HCl Solution: Corrosive. Causes severe skin and eye damage. [6]Wear appropriate acid-resistant gloves, lab coat, and eye/face protection. [7]* Engineering Controls:

    • The entire process should be conducted in a reactor located within a walk-in fume hood or a designated, well-ventilated process bay.

    • Use of a closed-system for reagent transfers is highly recommended at larger scales.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves. [8]When handling concentrated HCl, a face shield and acid-resistant gloves are mandatory.

  • Waste Management:

    • Aqueous waste streams will be basic and contain borate salts. They must be neutralized with acid before disposal.

    • Organic solvent waste should be collected in appropriately labeled containers for incineration.

    • Ensure all disposal methods comply with local, state, and federal regulations.

Conclusion

This application note details a validated and scalable manufacturing process for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride. By employing a robust reductive amination and a well-designed purification and salt formation protocol, this method consistently produces the target material in high yield (>80% overall) and excellent purity (>99.5%). The process prioritizes safety and utilizes standard chemical engineering equipment, making it suitable for straightforward implementation in a pilot plant or contract manufacturing setting.

References

  • PubChem. 3-Methoxy-2-methylpyridine. [Link]

  • Ma, Z., Li, Y., & Wang, F. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules, 28(5), 2341. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (US20060080790A1).
  • ResearchGate. Large-scale reductive amination and synthesis applications. [Link]

  • Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (CN101648907A).
  • PubChemLite. 3-methoxy-n-methylpyridin-2-amine (C7H10N2O). [Link]

  • ACS Publications. Scalable, Green Synthesis of Heteroaromatic Amine-boranes. Organic Process Research & Development, 2023. [Link]

  • Royal Society of Chemistry. Synthesis General Procedures. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • NextSDS. (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. [Link]

  • ACS Publications. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs. Organic Letters, 2024. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of substituted pyridines. (DE3245950A1).
  • Liu, Z., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine. (US7208603B2).
  • Google Patents. Synthesis method of 2-amino pyridine compounds. (CN102276526B).
  • Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). Improved procedures for preparation of 2-pyridones and 2-hydroxymethylpyridines. Tetrahedron Letters, 27(31), 3865-3868. [Link]

  • Royal Society of Chemistry Publishing. Analytical Methods. [Link]

  • Zhang, Y., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • Ministry of Health, Labour and Welfare, Japan. Analytical Methods for Residual Compositional Substances. [Link]

  • Cindrić, M., et al. (2007). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Acta Chimica Slovenica. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • El-Sharkawy, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • ACS Omega. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. 2023. [Link]

  • Sh-Igarashi, S. M., et al. (2006). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metabolism and Disposition. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

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  • Catalysts. Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. 2024. [Link]

Sources

Application Note: Handling, Storage, and Formulation Protocols for 2-Pyridinamine 3-methoxy-N-methyl- hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Focus: 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5)

Executive Summary & Mechanistic Rationale

In preclinical drug development, the selection of an active pharmaceutical ingredient's (API) salt form is a critical determinant of its pharmacokinetic viability. Hydrochloride salts are overwhelmingly preferred—comprising over 50% of all approved salt forms—due to their unparalleled ability to enhance the aqueous solubility of basic moieties like pyridine[1].

However, this solubility enhancement introduces a significant handling challenge: hygroscopicity . The highly electronegative chloride counterion in 2-Pyridinamine 3-methoxy-N-methyl- hydrochloride fundamentally alters the solid-state thermodynamics of the compound. The chloride ion readily coordinates with atmospheric water molecules, leading to rapid moisture sorption[2]. If ambient humidity exceeds the compound's Critical Relative Humidity (CRH), the API undergoes deliquescence—transitioning from a stable crystalline solid to an amorphous, gummy state. Mishandling these hygroscopic raw materials leads to physical clumping, chemical hydrolysis of the methoxy/amine groups, and highly inaccurate concentration calculations during downstream assay preparation[3].

This application note provides a causality-driven, self-validating framework for the storage, weighing, and formulation of this specific pyridine derivative to ensure absolute scientific integrity.

Physicochemical Profiling

To design an effective handling protocol, the quantitative parameters of the compound must dictate the environmental controls. Below is the physicochemical profile establishing the boundaries for our experimental workflows.

ParameterSpecification / ValueCausality & Handling Implication
Chemical Name 2-Pyridinamine, 3-methoxy-N-methyl-, HClPyridine base with an amine and methoxy substitution.
CAS Number 1171098-29-5Unique identifier for safety and procurement tracking.
Molecular Weight 174.63 g/mol Must be adjusted if moisture uptake occurs (increases apparent MW).
Physical State Solid / Crystalline PowderHigh surface area accelerates atmospheric moisture absorption.
Storage Temperature 2°C to 8°C (Refrigerated)Cold storage minimizes the kinetic energy required for thermal degradation and hydrolysis[4].
Critical RH < 40% Relative HumidityExposure above this threshold triggers rapid crystal lattice disruption[5].
GHS Hazard Skin Irrit. 2, Eye Irrit. 2Requires handling in a Class II biological safety cabinet or fume hood.

The Self-Validating Storage Architecture

Standard storage is insufficient for hygroscopic hydrochloride salts. We employ a Tertiary Containment System designed to be self-validating—meaning the system visually alerts the researcher if the storage integrity has been compromised.

  • Primary Containment: The API must be stored in an amber glass vial (to prevent UV-induced degradation) sealed with a PTFE-lined screw cap.

  • Secondary Containment: The primary vial is placed inside a vacuum-sealed Mylar pouch or a tightly sealed secondary high-density polyethylene (HDPE) jar.

  • Tertiary Containment (The Validation Layer): The secondary container is stored within a desiccator cabinet maintained at 2-8°C.

    • Self-Validation Check: The desiccator must contain indicating silica gel . If the gel transitions from blue (active) to pink (exhausted), the environmental integrity has failed, and the API must be flagged for potential moisture analysis (e.g., Karl Fischer titration) before use.

Experimental Protocols

Protocol A: Moisture-Mitigated Weighing & Dispensing

Transferring a cold, hygroscopic powder into a room-temperature environment guarantees condensation if not managed properly. This protocol prevents moisture ingress during mass determination.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the secondary containment jar from the 2-8°C refrigerator. Do not open it. Place it in a room-temperature desiccator for exactly 60 minutes.

    • Causality: Opening a cold vial in ambient air forces atmospheric water vapor to instantly condense on the cold API powder, permanently ruining the batch.

  • Environmental Control: Ensure the weighing environment (fume hood or glove box) maintains a Relative Humidity (RH) of < 40%[5].

  • Rapid Transfer: Using an anti-static micro-spatula, rapidly transfer the required mass to a pre-tared, dry glass vial.

    • Self-Validation Check: Observe the mass on the analytical balance for 15 seconds. If the mass continuously creeps upward (e.g., 10.01 mg → 10.05 mg → 10.12 mg), the compound is actively absorbing atmospheric moisture. The environment is too humid, and the weighing must be aborted.

  • Inert Purging: Immediately flush the primary API vial with dry Argon or Nitrogen gas before resealing to displace ambient oxygen and moisture.

Protocol B: Preparation of In Vitro Assay Stock Solutions

Aqueous buffers can trigger the common-ion effect (precipitation of the free base) or slow hydrolysis. For long-term assay stocks, anhydrous organic solvents are required.

Step-by-Step Methodology:

  • Solvent Addition: Add Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) directly to the weighed API to achieve a 10 mM or 50 mM stock concentration.

  • Dissolution: Vortex gently for 30 seconds.

    • Self-Validation Check: The resulting solution must be completely optically clear. Any turbidity or opalescence indicates either moisture-induced precipitation of the free base or degraded, insoluble polymeric byproducts[1].

  • Aliquot Generation: Divide the stock solution into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce microscopic condensation into the DMSO stock. Single-use aliquots eliminate this risk entirely.

  • Cryo-Storage: Store all aliquots at -20°C or -80°C.

Process Visualization

The following diagram maps the critical path for handling hygroscopic hydrochloride salts, emphasizing the mitigation of moisture at every transition point.

G N1 Bulk API Storage (2-8°C, Desiccated) N2 Equilibrate to RT (1 Hour in Desiccator) N1->N2 Prevent Condensation N3 Weighing Process (RH < 40%, Fume Hood) N2->N3 Rapid Transfer N4 Solvent Addition (Anhydrous DMSO) N3->N4 Minimize Moisture Uptake N5 Aliquot Generation (Single-Use Vials) N4->N5 Avoid Freeze-Thaw N6 Long-Term Storage (-20°C, Argon Purged) N5->N6 Maintain Stability

Workflow for moisture-controlled formulation and storage of hygroscopic hydrochloride salts.

References

  • Gupta, D., et al. (2006). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from[Link]

  • Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Chemical Engineering Communications. Retrieved from[Link]

  • Bhyan, B., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (via Semantic Scholar). Retrieved from[Link]

Sources

Troubleshooting & Optimization

How to improve yield in 2-Pyridinamine 3-methoxy-N-methyl- hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methoxy-N-methylpyridin-2-amine hydrochloride . This portal is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks, purity issues, or isolation challenges with this specific pyridine building block.

Below, you will find a mechanistic breakdown, an optimized self-validating protocol, and a targeted troubleshooting Q&A.

Mechanistic Overview & Synthetic Workflow

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-3-methoxypyridine with methylamine, followed by anhydrous salt formation. The critical bottleneck in this pathway is the formation of the Meisenheimer intermediate during the SNAr step.

SynthesisWorkflow SM 2-Fluoro-3-methoxypyridine (Substrate) Reagent Methylamine (2M in THF) 80°C, 16h, Sealed Tube SM->Reagent FreeBase 3-Methoxy-N-methylpyridin-2-amine (Free Base) Reagent->FreeBase SaltForm Anhydrous HCl in Dioxane MTBE, 0°C FreeBase->SaltForm Product Target HCl Salt (Precipitate) SaltForm->Product

Fig 1: Optimized synthetic workflow for 3-methoxy-N-methylpyridin-2-amine hydrochloride.

Yield Optimization Matrix

Historical data from process chemistry optimization reveals that substrate selection and solvent environment drastically dictate overall yield. The highly electronegative fluorine atom lowers the activation energy required to form the Meisenheimer complex, making it vastly superior to the chloro-analogue[1].

Starting MaterialReagent / SolventConditionsPrimary Issue / ObservationExpected Yield
2-Chloro-3-methoxypyridine MeNH₂ (33% in EtOH)110 °C, 48h (Sealed)Sluggish conversion; requires extreme pressure/heat.45 – 55%
2-Fluoro-3-methoxypyridine MeNH₂ (40% Aqueous)90 °C, 24h (Sealed)Competing hydrolysis yields 3-methoxy-2-pyridone.70 – 75%
2-Fluoro-3-methoxypyridine MeNH₂ (2.0 M in THF)80 °C, 16h (Sealed)Optimal. Clean conversion, minimal byproducts.85 – 92%

Self-Validating Experimental Protocol

This protocol is engineered to provide built-in validation checkpoints to ensure causality between your actions and the chemical outcome. Maintaining a high stoichiometric excess of methylamine in a sealed system prevents the loss of the volatile reagent and drives the reaction to completion[2].

Step 1: SNAr Reaction (Free Base Formation)

  • Charge: To a heavy-walled pressure vessel, add 2-fluoro-3-methoxypyridine (1.0 eq, e.g., 1.0 g, 7.87 mmol).

  • React: Add a 2.0 M solution of methylamine in THF (5.0 eq, 19.7 mL).

    • Causality: The massive excess of methylamine serves a dual purpose: it drives the equilibrium forward and acts as an acid scavenger for the liberated HF, preventing protonation of the pyridine nitrogen which would deactivate the ring.

  • Heat: Seal the vessel securely and heat behind a blast shield at 80 °C for 16 hours.

  • Validate: Cool to room temperature. Sample 10 µL for LC-MS.

    • Self-Validation Checkpoint: The reaction is complete when the starting material peak ( m/z 128) is consumed and the product peak ( m/z 139 [M+H]⁺) is dominant.

Step 2: Workup & Free Base Isolation 5. Concentrate: Remove THF and excess methylamine under reduced pressure. 6. Partition: Dissolve the residue in Ethyl Acetate (30 mL) and wash with 1.0 M NaOH (aq) (15 mL).

  • Causality: The aqueous pH must be >12. The conjugate acid of the product has a pKa of ~6.5. Strong base ensures the amine remains entirely unprotonated, preventing yield loss into the aqueous layer.

  • Extract: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base as a pale yellow oil.

Step 3: Hydrochloride Salt Precipitation 8. Dissolve: Take up the crude free base in anhydrous Methyl tert-butyl ether (MTBE) (10 mL) and cool to 0 °C in an ice bath. 9. Precipitate: Dropwise add 4.0 M HCl in dioxane (1.1 eq).

  • Causality: The localized high concentration of anhydrous HCl forces immediate crystallization. Water must be strictly excluded to prevent the salt from "oiling out."

  • Isolate: Filter the resulting white precipitate under a stream of dry nitrogen. Wash with cold MTBE (5 mL) and dry under high vacuum to afford 3-methoxy-N-methylpyridin-2-amine hydrochloride.

Troubleshooting & FAQs

TroubleshootingLogic Issue Issue: Low Yield of HCl Salt Q1 Is SNAr conversion < 90%? Issue->Q1 Sol1 Switch 2-Cl to 2-F precursor or increase temperature Q1->Sol1 Yes Q2 Is mass lost during extraction? Q1->Q2 No Sol2 Ensure aqueous phase pH > 12 before organic extraction Q2->Sol2 Yes Q3 Does the salt oil out? Q2->Q3 No Sol3 Use strictly anhydrous HCl Exclude atmospheric moisture Q3->Sol3 Yes

Fig 2: Diagnostic logic tree for resolving yield bottlenecks in the synthesis workflow.

Q: Why is my yield capped at 50% when using 2-chloro-3-methoxypyridine? A: The chloride leaving group is significantly less reactive in SNAr than fluoride. The rate-determining step is the nucleophilic attack to form the Meisenheimer intermediate. Fluorine's high electronegativity activates the C2 position much more effectively than chlorine[1]. If you are locked into using the chloro-derivative due to supply chain constraints, you must transition from an SNAr approach to a Palladium-catalyzed Buchwald-Hartwig amination.

Q: LC-MS shows a major byproduct at m/z 126 [M+H]⁺. What is happening? A: This mass corresponds to 3-methoxy-2-pyridone. This occurs via hydrolysis if your methylamine source contains water (e.g., using 40% aqueous methylamine). At elevated temperatures, the hydroxide ion competes with methylamine as a nucleophile. To fix this, switch to anhydrous methylamine in THF or ethanol.

Q: During the final step, my hydrochloride salt turns into a sticky oil instead of a powder. How do I recover it? A: 3-Methoxy-N-methylpyridin-2-amine hydrochloride is highly hygroscopic. If exposed to ambient humidity or if aqueous HCl was used, it will absorb water and oil out. Recovery: Redissolve the oil in a minimal amount of anhydrous methanol, strip the solvent under high vacuum to remove azeotroped water, and triturate vigorously with anhydrous diethyl ether or MTBE. Ensure all future filtrations are done under a dry nitrogen blanket.

Sources

Troubleshooting impurities in 3-methoxy-N-methylpyridin-2-amine hydrochloride batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-methoxy-N-methylpyridin-2-amine hydrochloride. This document is intended for researchers, chemists, and drug development professionals who utilize this key intermediate and require stringent purity control. The presence of impurities, even in trace amounts, can significantly impact downstream reaction yields, introduce toxicological risks, and complicate regulatory filings.

This guide provides a structured, in-depth approach to identifying, troubleshooting, and mitigating common impurities encountered in batches of this compound. The information is presented in a practical question-and-answer format, grounded in fundamental principles of organic and analytical chemistry.

FAQ 1: What are the most common impurities in 3-methoxy-N-methylpyridin-2-amine hydrochloride and where do they come from?

Answer:

The most prevalent impurities are typically process-related, stemming from the primary synthetic route: a nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methoxypyridine with methylamine, followed by salt formation.[1][2] The key impurities can be categorized by their origin.

Expert Explanation:

The SNAr reaction on the electron-deficient pyridine ring is the critical bond-forming step.[2] Its efficiency is highly dependent on reaction conditions. Incomplete reactions, side reactions, or impurities in the starting materials are the primary sources of batch contamination. The subsequent hydrochloride salt formation and crystallization steps are crucial for purification, but if not optimized, they can carry these impurities into the final product.[3]

Visualizing Impurity Origins

The following diagram illustrates the main synthetic pathway and the branching points that lead to common impurities.

Impurity_Formation_Pathway SM1 2-chloro-3-methoxypyridine Reaction S N Ar Reaction SM1->Reaction Impurity_A Impurity A: Unreacted Starting Material (2-chloro-3-methoxypyridine) SM1->Impurity_A Incomplete Reaction SM2 Methylamine (CH3NH2) SM2->Reaction Impurity_B Impurity B: Demethylated Product (3-methoxypyridin-2-amine) SM2->Impurity_B Ammonia Contaminant Product_Freebase 3-methoxy-N-methylpyridin-2-amine (Free Base) Reaction->Product_Freebase Salt_Formation HCl Addition Product_Freebase->Salt_Formation Impurity_C Impurity C: Hydrolysis Product (2-(methylamino)pyridin-3-ol) Product_Freebase->Impurity_C Harsh Acid/ High Temp Impurity_D Impurity D: Oxidative Degradants Product_Freebase->Impurity_D Air/Light Exposure Final_Product 3-methoxy-N-methylpyridin-2-amine HCl (Final Product) Salt_Formation->Final_Product Impurity_A->Final_Product Co-crystallizes Impurity_B->Final_Product Co-crystallizes Impurity_C->Final_Product Impurity_D->Final_Product

Caption: Synthetic pathway and common impurity formation routes.

Data Summary: Common Impurities
Impurity NameStructureLikely SourceRecommended Analytical Technique
A: 2-chloro-3-methoxypyridineCl-Py-OCH₃Incomplete reaction; insufficient reaction time or temperature.GC-MS, HPLC-UV[4][5]
B: 3-methoxypyridin-2-amineH₂N-Py-OCH₃Ammonia contamination in methylamine source.LC-MS, HPLC-UV
C: 2-(methylamino)pyridin-3-olCH₃NH-Py-OHMethoxy group hydrolysis during workup or salt formation (harsh acidic conditions/heat).LC-MS, Reverse-Phase HPLC
D: Oxidative DegradantsVariousProlonged exposure of the free base to air/light before salt formation.[6]LC-MS to identify masses
E: Residual SolventsN/AInefficient drying post-crystallization.GC-HS (Headspace)
FAQ 2: My HPLC analysis shows an unknown peak. How should I approach its identification?

Answer:

A systematic approach is crucial for identifying an unknown peak. The process involves gathering data from your current method, employing a more powerful analytical technique like Mass Spectrometry, and using logical deduction based on the synthetic process.

Expert Explanation:

A single HPLC-UV chromatogram provides retention time and UV absorbance, which is often insufficient for definitive identification. Coupling liquid chromatography with mass spectrometry (LC-MS) is the industry standard for impurity profiling, as it provides the molecular weight of the unknown compound.[4][5] This information, combined with knowledge of the reaction chemistry, allows for the proposal and confirmation of likely structures.

Troubleshooting Workflow for Unknown Peak Identification

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC-UV Step1 Step 1: Analyze UV Spectrum Does λmax match product or starting material? Start->Step1 Decision1 Match? Step1->Decision1 Step2 Step 2: Perform LC-MS Analysis Obtain Molecular Weight (MW) of the impurity. Step3 Step 3: Correlate MW with Possible Structures Step2->Step3 Step4 Step 4: Propose Structures - Unreacted SM? - Isomer? - Side-product? - Degradant? Step3->Step4 Step5 Step 5: Confirm Structure (if necessary) - Co-injection with a known standard. - Isolation and NMR analysis. Step4->Step5 End Impurity Identified Step5->End Decision1->Step2 No Decision1->Step5 Yes

Caption: Decision tree for identifying an unknown chromatographic peak.

Protocol 1: LC-MS Analysis for Impurity Identification
  • Sample Preparation: Dissolve the impure batch of 3-methoxy-N-methylpyridin-2-amine hydrochloride in a suitable solvent (e.g., Methanol/Water 50:50) to a concentration of ~0.5 mg/mL.[5]

  • Chromatography:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to ensure elution of all components.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detector: UV, scan from 200-400 nm.[4]

  • Mass Spectrometry:

    • Ionization Mode: Use Electrospray Ionization in positive mode (ESI+). This is ideal for basic amine compounds as it will readily form the protonated molecule [M+H]⁺.[4]

    • Scan Range: Set the mass analyzer to scan a range that covers all expected species (e.g., 100-500 m/z).

  • Data Analysis: Correlate the retention time of the unknown peak from your UV chromatogram with a corresponding mass peak in the MS data. The observed m/z for the [M+H]⁺ ion will allow you to calculate the molecular weight of the impurity.

FAQ 3: How can I remove unreacted 2-chloro-3-methoxypyridine from my final product?

Answer:

The most effective method for removing a less polar impurity like unreacted starting material from a polar hydrochloride salt is a carefully executed recrystallization .

Expert Explanation:

Recrystallization works on the principle of differential solubility.[3] The desired product (the hydrochloride salt) and the impurity (the neutral chloro-precursor) will have different solubility profiles in a given solvent system. The goal is to find a solvent where the product is highly soluble when hot but poorly soluble when cold, while the impurity remains soluble even when cold, thus staying in the mother liquor upon crystallization.[3][7]

Protocol 2: Optimized Recrystallization for Amine Hydrochloride Salts
  • Solvent Screening (Crucial Step):

    • Test small aliquots of your impure material in various solvents. Good candidates for amine hydrochlorides include isopropanol (IPA), ethanol, or mixtures like IPA/diethyl ether or ethanol/ethyl acetate.[8]

    • The ideal solvent will fully dissolve the solid when boiling but cause heavy precipitation upon cooling to room temperature or 0-5 °C.

  • Recrystallization Procedure:

    • Place the impure solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of boiling solvent in portions until all the solid just dissolves. Keeping the volume minimal is key to maximizing yield.[3]

    • Once fully dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

    • Dry the purified crystals under vacuum to remove all residual solvent.

  • Purity Check: Analyze the recrystallized material and the mother liquor by HPLC to confirm the successful removal of the impurity. If significant impurity remains, a second recrystallization may be required.[7]

FAQ 4: My batch has a pink or brownish discoloration. What is the likely cause and how can I prevent it?

Answer:

Discoloration, particularly pink, brown, or violet hues, in aminopyridine compounds is often a sign of oxidative degradation .[6] This typically occurs when the free-base form of the amine is exposed to air (oxygen) and/or light for extended periods before its conversion to the more stable hydrochloride salt.

Expert Explanation:

Aromatic amines are susceptible to oxidation, forming highly colored radical species or dimeric/polymeric impurities.[6] The free-base form, with its available lone pair on the nitrogen, is more electron-rich and thus more prone to oxidation than the protonated hydrochloride salt. The discoloration indicates the presence of trace, but intensely colored, impurities that may be difficult to remove post-crystallization. Prevention is the best strategy.

Preventative Measures During Synthesis:
  • Inert Atmosphere: After the initial SNAr reaction and workup to isolate the free-base, handle the material under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible.

  • Minimize Exposure to Light: Protect the free-base from direct light by using amber glassware or by covering flasks with aluminum foil.

  • Prompt Salt Formation: Do not store the isolated free-base for extended periods. Proceed to the hydrochloride salt formation step as quickly as possible after its preparation and isolation.

  • Degas Solvents: For particularly sensitive reactions, using solvents that have been degassed (by sparging with nitrogen or by freeze-pump-thaw cycles) can minimize dissolved oxygen.

If discoloration is already present in the final HCl salt, a treatment with activated charcoal during recrystallization can sometimes be effective at adsorbing the colored impurities.

References
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Link

  • Nowlin, J. G., & Adams, J. K. (1979). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Link

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Link

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Link

  • BenchChem. (2025). A Comparative Guide to the Analytical Determination of Pyridine Compounds. Link

  • Kalme, Z. A., et al. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. Link

  • PrepChem. (2023). Synthesis of a. 3-amino-2(N-methylamino)-pyridine, hydrochloride. Link

  • Orgsyn. (2019). Nucleophilic aromatic substitutions. YouTube. Link

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Link

  • BenchChem. (2025). How to remove unreacted 2-aminopyridine from product. Link

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Link

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Link

  • Bridge Organics. 3-Methoxy-2-(methylamino)pyridine HCl. Link

  • PubChemLite. 3-methoxy-n-methylpyridin-2-amine (C7H10N2O). Link

  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (13), 1385-1389. Link

  • Google Patents. A method of preparation of methoxy amine hydrochloride. Link

  • ChemBK. 3-Amino-2-methylamino-6-methoxypyridine. Link

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Link

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Link

  • Kassab, R. B., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(11), 121-131. Link

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Link

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Link

  • Wikipedia. 2-Aminopyridine. Link

  • Google Patents. US20100204470A1 - method for salt preparation. Link

  • El-Remaily, M. A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6279. Link

  • Li, Y., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 22(9), 1435. Link

  • Goldberg, F. W., et al. (2012). Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction. Journal of Medicinal Chemistry, 55(24), 11133-11143. Link

  • Lin, C. I., & Chen, C. M. (2002). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 68(4), 1693-1697. Link

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Link

  • Organic Syntheses. 3-Aminopyridine. Link

  • Lou, C., et al. (2011). 2?-aminoethoxy-2-amino-3-methylpyridine in triplex-forming oligonucleotides: high affinity, selectivity and resistance to enzymatic degradation. Chemistry - A European Journal, 17(52), 14851-14856. Link

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Link

  • Central Drug House. (2021). 2-Amino-3-Methylpyridine MATERIAL SAFETY DATA SHEET. Link

Sources

Technical Support Center: Crystallization Optimization for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that isolating amine hydrochloride salts—specifically pyridine derivatives like 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5)—presents unique thermodynamic and kinetic challenges.

This guide is engineered to provide you with self-validating protocols, mechanistic explanations, and troubleshooting pathways to overcome common hurdles such as liquid-liquid phase separation (oiling out), extreme hygroscopicity, and polymorphic impurities.

Process Visualization: Crystallization Decision Tree

The following workflow illustrates the thermodynamic decision points during the reactive and antisolvent crystallization of the target hydrochloride salt.

CrystallizationWorkflow Start Dissolve Free Base (e.g., in Isopropanol) AddHCl Add HCl Source (Gas or IPA Solution) Start->AddHCl CheckState Phase Observation AddHCl->CheckState Oiling Oiling Out (LLPS) CheckState->Oiling High Supersat. ClearSol Clear Solution CheckState->ClearSol Undersaturated Crystals Crystal Nucleation CheckState->Crystals Metastable Zone TempCycle Thermal Cycling & Mechanical Trituration Oiling->TempCycle Antisolvent Titrate Antisolvent (e.g., Ethyl Acetate) ClearSol->Antisolvent Isolate Filtration & Drying (N2 blanket, 40°C) Crystals->Isolate TempCycle->Crystals Cooling Controlled Cooling (0.2 °C/min) Antisolvent->Cooling Cooling->Crystals

Fig 1. Decision tree for reactive and antisolvent crystallization of the HCl salt.

Troubleshooting Guides & FAQs

Q1: During salt formation, my product forms a dense oil at the bottom of the flask instead of crystals. Why does this happen, and how do I force nucleation? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level of the 3-methoxy-N-methylpyridin-2-amine hydrochloride exceeds the spinodal curve before reaching the solid-liquid metastable zone. Because pyridine hydrochlorides often have solvated states with melting points lower than the ambient crystallization temperature, they separate as a solute-rich liquid phase rather than a solid. Solution:

  • Halt Addition: Immediately stop the addition of HCl or antisolvent.

  • Thermal Resolution: Heat the mixture until the oil completely redissolves into a single, clear phase.

  • Seeding & Trituration: Cool the system slowly (0.1 °C/min) to just above the cloud point. Introduce 1-2 wt% of seed crystals. If no seeds are available, triturating the oily material with a non-polar antisolvent (like diethyl ether) under high shear mechanical stirring can force solidification[1].

Q2: The isolated crystals turn into a sticky paste when transferred to the filtration funnel. How do we prevent this degradation? Causality: Pyridine hydrochloride salts are notoriously hygroscopic, with some derivatives absorbing up to 5 times their weight in water under ambient conditions[2]. When a cold filter cake is exposed to ambient laboratory air, atmospheric moisture condenses on the crystals, leading to rapid deliquescence and hydrate formation. Solution:

  • Environmental Control: Perform all filtrations under a positive pressure blanket of dry nitrogen (N₂) or in a glovebag (RH < 15%). Do not pull ambient air through the cake.

  • Anhydrous Washing: Wash the cake exclusively with a pre-chilled, highly volatile, anhydrous antisolvent (e.g., heptane) to rapidly displace the mother liquor.

  • Vacuum Drying Caveat: Transfer immediately to a vacuum desiccator at 40 °C. Do not exceed 50 °C. As noted in field studies of pyridinium chloride salts, excessive heat under high vacuum can cause the HCl to boil off, inadvertently regenerating the free base and leaving a liquid residue[1].

Q3: How do I select the optimal solvent/antisolvent system to maximize yield without trapping impurities? Causality: The amine hydrochloride requires a polar solvent for dissolution (due to ionic bonds) and a non-polar antisolvent to reduce solubility. However, rapid mixing of solvents with vastly different dielectric constants causes localized high supersaturation, which traps mother liquor and impurities inside the rapidly forming crystal lattice[3]. Solution: Utilize a miscible solvent/antisolvent pairing with a moderate dielectric gradient. Isopropanol (IPA) and Ethyl Acetate (EtOAc) provide an excellent balance. Controlling the injection rate of the antisolvent directly dictates the nucleation rate, allowing for the growth of larger, purer prismatic crystals rather than amorphous aggregates[3][4].

Quantitative Data: Solvent Selection Matrix

To streamline your process development, refer to the following validated solvent systems for 3-methoxy-N-methylpyridin-2-amine hydrochloride:

Primary Solvent (Vol)Antisolvent (Vol)Volumetric RatioExpected YieldCrystal HabitCausality & Process Notes
Isopropanol Ethyl Acetate 1 : 4> 85%PrismaticOptimal. Moderate supersaturation rate prevents LLPS. Easy to dry.
Ethanol Heptane 1 : 5~ 80%BlocksGood yield, but requires vigorous stirring to prevent localized oiling out due to high polarity contrast.
Methanol Diethyl Ether 1 : 6> 90%NeedlesHigh Risk. Rapid crash out traps impurities. Extreme risk of deliquescence upon isolation.
Water Acetone 1 : 10< 40%IrregularPoor. The extreme aqueous solubility of pyridine HCl salts makes water an unviable primary solvent[2].

Standardized Experimental Protocol: Reactive Antisolvent Crystallization

This protocol is designed as a self-validating system. Each step contains a physical checkpoint to ensure the thermodynamic state of the reaction is on track.

Phase 1: Dissolution & Salt Formation

  • Charge: Add 1.0 equivalent of 3-methoxy-N-methylpyridin-2-amine free base into a jacketed reactor.

  • Dissolve: Add 5 volumes of anhydrous Isopropanol (IPA). Heat to 40 °C under moderate agitation (250 RPM) until a clear solution is achieved.

  • React: Slowly add 1.05 equivalents of HCl (5M solution in IPA) dropwise over 30 minutes via a syringe pump. Maintain the reactor at 40 °C.

    • Validation Checkpoint: The solution should remain clear or exhibit a very faint blue haze. If heavy oil droplets form, pause the addition and increase the temperature by 5 °C until clear.

Phase 2: Antisolvent Titration & Nucleation 4. Titrate: Begin adding 10 volumes of anhydrous Ethyl Acetate (EtOAc) at a constant rate of 0.5 vol/min. 5. Verify Metastable Zone: After adding 3 volumes of EtOAc, pause the addition for 5 minutes.

  • Validation Checkpoint: If the solution turns cloudy and remains cloudy, you have successfully entered the metastable zone and induced primary nucleation. Resume addition at 0.2 vol/min.

  • Age: Once all antisolvent is added, hold the suspension at 40 °C for 1 hour to allow Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

Phase 3: Isolation & Drying 7. Cool: Initiate a linear cooling ramp from 40 °C to 5 °C at a strict rate of 0.2 °C/min to maximize yield. 8. Filter: Transfer the slurry to a sintered glass funnel under a positive pressure N₂ tent. 9. Wash: Wash the cake with 2 volumes of pre-chilled (5 °C) EtOAc. 10. Dry: Transfer the semi-dry cake to a vacuum oven. Dry at 40 °C (≥ 25 inHg vacuum) for 12 hours. Do not exceed 50 °C to prevent thermal degradation of the hydrochloride bond[1].

References

  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity Source: ACS Publications URL:[Link][4]

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride Source: Google Patents URL:[2]

  • Is it possible to boil off HCl from pyridinium chloride salts? Source: ResearchGate URL:[Link][1]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability Source: International Journal of Pharmaceutical Research and Applications URL:[Link][3]

Sources

Technical Support Center: Stability & Storage Guidelines for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5). This resource is designed for researchers, analytical scientists, and drug development professionals handling this specific Active Pharmaceutical Ingredient (API) or its derivatives.

Because this compound features an electron-rich pyridine core and is formulated as a hydrochloride salt, it presents unique handling challenges. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your experimental data.

Mechanistic Root Cause Analysis of Degradation

To prevent degradation, we must first understand the causality behind it. The structural features of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride make it vulnerable to three primary environmental stressors:

  • Severe Hygroscopicity: While hydrochloride salt formation is the most common solution to counter the poor aqueous solubility of basic APIs, it fundamentally increases the compound's hygroscopicity [1]. The chloride ion aggressively hydrogen-bonds with atmospheric moisture, leading to deliquescence (the dissolution of the solid API into absorbed moisture).

  • N-Oxidation: The electron-donating methoxy (-OCH3) and N-methylamino groups increase the electron density of the pyridine ring. This makes the pyridine nitrogen and the secondary amine highly susceptible to oxidative degradation (forming N-oxides) when exposed to atmospheric oxygen [2].

  • Photolytic Cleavage: Like many substituted heteroaromatics, this compound absorbs UV and high-energy visible light, which can induce radical formation and subsequent ring cleavage or discoloration [2].

Crucially, these pathways are synergistic. Moisture absorption creates a micro-aqueous environment on the crystal surface that acts as a reaction medium, drastically lowering the activation energy required for oxidation.

Degradation_Pathways API 2-Pyridinamine, 3-methoxy-N-methyl-, HCl Moisture Moisture (H2O) API->Moisture Light UV/Vis Light API->Light Oxygen Atmospheric Oxygen API->Oxygen Deliquescence Deliquescence & Lattice Collapse Moisture->Deliquescence Photolysis Photolytic Ring Cleavage Light->Photolysis NOxide N-Oxidation (Amine/Pyridine) Oxygen->NOxide Deliquescence->NOxide Lowers Activation Energy

Mechanistic degradation pathways of the API under environmental stress.

Troubleshooting & FAQs

Q1: My newly purchased batch arrived as a free-flowing white powder, but after a month of storage, it has turned into a sticky, pale-yellow substance. What happened, and is it still usable? A1: The compound has undergone deliquescence followed by mild oxidation. Because you likely opened the primary vial in ambient air, the hygroscopic hydrochloride salt absorbed moisture [1]. This moisture mobilized the molecules, allowing atmospheric oxygen to initiate N-oxidation [2], which causes the yellow discoloration. Do not use this batch for quantitative assays , as the molar mass is no longer accurate due to water weight, and the purity is compromised.

Q2: How can I validate that my storage conditions are actually working before I run an expensive high-throughput screening (HTS) assay? A2: You must implement a self-validating storage system . Do not rely solely on the refrigerator's temperature readout. Place a 0.5g packet of anhydrous indicating silica gel (which transitions from blue to pink upon moisture exposure) inside the secondary Mylar pouch containing your API vials. If you retrieve the pouch and the gel is pink, the primary environmental seal has failed. This provides immediate, visual causality that the sample is compromised before you waste reagents on a failed assay.

Q3: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for long-term use? A3: It is not recommended for periods exceeding 2 weeks. DMSO is highly hygroscopic. Repeated freeze-thaw cycles of DMSO stock solutions introduce microscopic condensation into the vial. Furthermore, freezing can cause localized concentration gradients (cryoconcentration) that accelerate degradation. If you must use DMSO stocks, aliquot them into single-use volumes to prevent freeze-thaw cycles.

Q4: Does the pH of my assay buffer affect the stability of this compound? A4: Yes. The stability of pyridine derivatives is highly pH-dependent [2]. In alkaline buffers (pH > 8.0), the hydrochloride salt is neutralized to its free base form. The free base is significantly less soluble in water and highly prone to rapid oxidation. Always prepare the compound in slightly acidic to neutral buffers (pH 5.0 - 7.4) immediately prior to the experiment.

Quantitative Stability Data

The following table summarizes the expected shelf life and degradation risks of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal 2-8°CArgon / NitrogenProtected (Amber)> 24 MonthsNegligible
Sub-optimal 20-25°CArgon / NitrogenProtected (Amber)6-12 MonthsSlow Oxidation
High Risk 2-8°CAmbient AirProtected (Amber)< 3 MonthsMoisture Deliquescence
Critical Failure 20-25°CAmbient AirExposed (Clear)< 1 WeekPhotolysis & N-Oxidation

Standard Operating Procedures (SOPs)

Protocol A: Anaerobic Aliquoting and Self-Validating Storage

To prevent the degradation cascade, the API must be isolated from moisture, oxygen, and light immediately upon receipt.

Step-by-Step Methodology:

  • Acclimatization: Upon receiving the API (usually shipped on ice), leave the sealed primary container at room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation on the powder.

  • Glovebox Transfer: Transfer the unopened vial, amber glass storage vials (pre-baked at 120°C to remove surface moisture), and PTFE-lined caps into a glovebox purged with Argon (O2 < 5 ppm, H2O < 1 ppm).

  • Aliquoting: Weigh the API into single-use aliquots (e.g., 5 mg per amber vial).

  • Argon Overlay: Even inside the glovebox, gently purge the headspace of each amber vial with a direct stream of Argon before capping tightly.

  • Self-Validating Containment: Place the capped vials into a secondary Mylar foil pouch. Add one packet of blue indicating silica gel desiccant.

  • Vacuum Sealing & Storage: Vacuum-seal the Mylar pouch and store it in a monitored 2-8°C refrigerator [3].

Storage_Workflow Step1 1. Acclimatize API (Prevent Condensation) Step2 2. Glovebox Transfer (Argon Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Add Indicator Desiccant to Pouch Step3->Step4 Step5 5. Vacuum Seal & Store at 2-8°C Step4->Step5

Step-by-step anaerobic aliquoting and self-validating storage workflow.

Protocol B: Lyophilization Recovery of Moisture-Compromised Samples

If a bulk sample has absorbed moisture but has not yet undergone severe oxidation (powder is clumped but still strictly white), it can be recovered.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compromised API in a minimal volume of LC-MS grade HPLC water (ensure the water is degassed by sparging with nitrogen for 15 minutes prior to use to prevent introducing oxygen).

  • Freezing: Flash-freeze the solution in a lyophilization flask using a dry ice/acetone bath (-78°C). Shell-freezing is recommended to maximize surface area.

  • Lyophilization: Attach the flask to a lyophilizer operating at < 0.05 mBar and a condenser temperature of -80°C. Run for 24-48 hours until a fluffy, dry white powder is achieved.

  • Validation: Analyze a 1 mg sample via LC-MS to confirm the absence of the N-oxide degradation product (M+16 mass shift) before returning the bulk powder to Protocol A storage.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.MDPI (Pharmaceutics).
  • Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives.BenchChem.
  • 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS 1171098-29-5) Storage Specifications.BLD Pharm.

Resolving HPLC co-elution issues for 3-methoxy-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution for 3-methoxy-N-methylpyridin-2-amine hydrochloride

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter severe co-elution and peak distortion when analyzing functionalized basic heterocycles. 3-methoxy-N-methylpyridin-2-amine hydrochloride presents a specific trifecta of chromatographic challenges: it is highly polar, contains a basic pyridine nitrogen (prone to secondary interactions), and often co-elutes with structurally similar alkylation impurities (e.g., desmethyl or over-methylated byproducts).

This guide is designed to move beyond trial-and-error, providing you with the thermodynamic causality and self-validating protocols needed to definitively resolve co-elution.

Diagnostic Logic Pathway

Before adjusting instrument parameters, it is critical to diagnose whether your co-elution is driven by secondary interactions (tailing) or a lack of thermodynamic selectivity ( α ) .

G Start Co-elution Detected: 3-methoxy-N-methylpyridin-2-amine CheckShape Analyze Peak Shape Start->CheckShape Tailing Severe Tailing (As > 1.5) CheckShape->Tailing Symmetrical Symmetrical Peaks CheckShape->Symmetrical Silanol Cause: Silanol Interactions Action: Optimize pH / Buffer Tailing->Silanol Selectivity Cause: Lack of Selectivity Action: Change Column Chemistry Symmetrical->Selectivity HighpH Use High pH (Ammonia, pH 10) or Low pH (TFA, pH 2.5) Silanol->HighpH Phase Switch to Phenyl-Hexyl, Polar-Embedded, or HILIC Selectivity->Phase

Diagnostic logic pathway for resolving basic pyridine co-elution and peak tailing.

Expert Troubleshooting FAQs

Q: My peaks for 3-methoxy-N-methylpyridin-2-amine are tailing severely, causing the main peak to swallow the closely eluting desmethyl impurity. Why does this happen on a standard C18? A: The primary cause of peak tailing for basic pyridine derivatives is the secondary interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases[1]. While the hydrophobic C18 chains govern primary retention, the unreacted silanols act as weak cation exchangers. This dual-retention mechanism causes the trailing edge of the peak to broaden significantly, masking closely eluting impurities.

Q: How can I manipulate the mobile phase to suppress these secondary interactions and reveal the hidden impurities? A: You must control the ionization state of either the analyte or the stationary phase using pH optimization:

  • Low pH Strategy (pH 2.5 - 3.0): Using a strong buffer like 10-20 mM phosphate or 0.1% TFA protonates the residual silanol groups (pKa ~3.5-4.5), neutralizing their negative charge and minimizing electrostatic interaction with the basic pyridine[1]. However, your analyte will also be fully protonated, which drastically reduces its hydrophobic retention.

  • High pH Strategy (pH 9.5 - 10.5): By using ammonium hydroxide or ammonium bicarbonate, you deprotonate the basic amine, converting it to its neutral free-base form. This completely eliminates the ion-exchange interaction and maximizes hydrophobic retention. Crucial Note: This requires a pH-stable hybrid silica or polymer-based column, as standard silica dissolves above pH 8[1].

Q: If I fix the peak shape using pH control, but the compound still co-elutes with the N,N-dimethyl impurity, what column chemistry should I use? A: If peaks are symmetrical but co-eluting, your system lacks thermodynamic selectivity ( α ). Standard C18 phases rely purely on hydrophobic partitioning, which struggles to differentiate minor alkylation differences in polar heterocycles. Instead, switch to a Phenyl-Hexyl or Polar-Embedded phase. The electron-donating methoxy group at the 3-position of your compound significantly enriches the π -electron density of the pyridine ring. A Phenyl-Hexyl stationary phase leverages this by engaging in strong π−π interactions, offering superior resolution for pyridine derivatives[2]. Alternatively, polar-embedded phases (containing an amide or ether linkage) provide alternative hydrogen-bonding mechanisms and intrinsically shield residual silanols, making them ideal for basic compounds[3].

Q: My peaks look fine at low analytical concentrations, but when I scale up for preparative purification, the peak fronts aggressively and causes co-elution again. Why? A: This is a classic column overloading phenomenon. Basic compounds exhibit non-linear adsorption isotherms on reversed-phase columns due to the low density of highly active silanol sites[4]. At low concentrations, the analyte binds to these strong sites. At high concentrations, these sites saturate quickly, and the excess analyte partitions normally, causing anomalous peak shapes. Solution: When scaling up, shifting to a high pH (e.g., pH 10) mobile phase neutralizes the basic amine, drastically increasing the linear loading capacity and preventing concentration-dependent co-elution[4].

Quantitative Impact of Method Parameters

The table below summarizes the expected chromatographic behavior of 3-methoxy-N-methylpyridin-2-amine across different rationalized method conditions.

Column ChemistryMobile Phase pHPrimary Retention MechanismSecondary InteractionsExpected Peak Symmetry ( As​ )Resolution of Alkylation Impurities
Standard C18 Neutral (pH 7.0)HydrophobicHigh (Silanol Ion-Exchange)> 2.0 (Severe Tailing)Poor (Co-elution due to tailing)
Standard C18 Acidic (pH 2.5)HydrophobicLow (Silanols protonated)1.1 - 1.3Moderate (Low overall retention)
Hybrid C18 Basic (pH 10.0)HydrophobicNone (Analyte neutral)1.0 - 1.1Good (Maximized retention)
Phenyl-Hexyl Acidic (pH 2.5)Hydrophobic + π−π Low1.0 - 1.2Excellent (Shape/Electronic selectivity)
Polar-Embedded Acidic (pH 2.5)Hydrophobic + H-bondingShielded1.0 - 1.1Excellent (Dipole selectivity)
Self-Validating Orthogonal Screening Protocol

To eliminate guesswork, utilize this self-validating methodology. The protocol is designed with internal logic: if Step 2 fails to separate the critical pair, the logic automatically proves that the issue is selectivity-based, branching directly to orthogonal chemistries in Step 3.

Workflow Step1 Phase 1: Baseline Quantify Tailing (As) & Resolution (Rs) Step2 Phase 2: pH Screening Evaluate pH 2.5 vs pH 10.0 Step1->Step2 Step3 Phase 3: Selectivity Screen Test Phenyl-Hexyl for π-π interactions Step2->Step3 Step4 Phase 4: Gradient Tuning Flatten %B slope for critical pair Step3->Step4

Step-by-step experimental workflow for resolving basic amine co-elution.

Step 1: Baseline Establishment & System Suitability

  • Preparation: Prepare a system suitability standard containing 3-methoxy-N-methylpyridin-2-amine hydrochloride spiked with 1% of its known impurities (e.g., desmethyl and dimethyl variants) at 0.1 mg/mL in the initial mobile phase.

  • Execution: Inject 5 µL onto a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a generic 5-95% Acetonitrile gradient (0.1% Formic Acid).

  • Validation: Quantify the baseline tailing factor ( As​ ) and resolution ( Rs​ ). If As​ > 1.5, proceed to Step 2.

Step 2: Ionization Control Screening (The pH Lever)

  • Preparation: Prepare Mobile Phase A1 (0.1% TFA in Water, pH ~2.0) and Mobile Phase A2 (10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide).

  • Execution: Run identical 5-95% Acetonitrile gradients over 10 minutes on a high-pH stable Hybrid C18 column.

  • Validation: Compare the chromatograms. If As​ approaches 1.0 at pH 10.0 but co-elution of the critical pair persists, the thermodynamic issue is purely a lack of selectivity ( α ). Proceed immediately to Step 3.

Step 3: Orthogonal Selectivity Screening

  • Execution: Switch the stationary phase to a Phenyl-Hexyl column[2].

  • Validation: Run the low-pH gradient (Mobile Phase A1). The π−π electron interactions will selectively retard the electron-rich 3-methoxy-pyridine ring differently than the impurities, forcing a separation based on electronic structure rather than pure hydrophobicity.

Step 4: Gradient Slope Optimization

  • Execution: Once the optimal column/pH combination is identified, flatten the gradient slope specifically around the elution time of the critical pair. For example, alter the gradient from a linear 5%/min increase to a shallow 1.5%/min increase precisely 1 minute before the expected elution time.

  • Validation: Confirm that baseline resolution ( Rs​ ≥ 1.5) is achieved and reproducible across three replicate injections.

Sources

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 3-methoxy-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-methoxy-N-methylpyridin-2-amine hydrochloride. This resource provides in-depth troubleshooting advice and practical, step-by-step protocols to address the common challenge of its poor aqueous solubility. Our goal is to empower you with the scientific understanding and experimental tools necessary to successfully formulate this compound for your research needs.

Introduction: Understanding the Solubility Challenge

3-methoxy-N-methylpyridin-2-amine hydrochloride, as an amine hydrochloride salt of a substituted pyridine derivative, is expected to exhibit pH-dependent aqueous solubility. While the hydrochloride salt form is designed to enhance water solubility compared to its free base, challenges can still arise, particularly in neutral or alkaline pH environments. The core of the issue lies in the equilibrium between the protonated (and generally more soluble) pyridinium ion and the neutral (less soluble) free base.

This guide will walk you through a logical progression of techniques to enhance and maintain the solubility of this compound, from simple pH adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-methoxy-N-methylpyridin-2-amine hydrochloride is not dissolving in water or buffer at my desired concentration. What is the first thing I should check?

A1: Verify the pH of Your Solution.

The solubility of amine hydrochlorides is critically dependent on the pH of the aqueous medium. The primary reason for poor solubility is often a pH that is too high, causing the protonated, more soluble form of the molecule to convert to its less soluble free base.

Troubleshooting Steps:

  • Measure the pH: Use a calibrated pH meter to accurately measure the pH of your solution after adding the compound.

  • Acidify the Solution: If the pH is near or above the estimated pKa of the compound, the solubility will be limited. As a substituted 2-aminopyridine, the pKa of the pyridinium nitrogen is likely in the range of 6.5-7.5. To ensure the compound remains in its protonated, soluble form, the pH of the solution should be at least 1-2 units below its pKa.

  • Recommended Action: Adjust the pH of your aqueous solution to a value between 4.0 and 5.5 using a dilute solution of a biocompatible acid (e.g., 0.1 M HCl). This should significantly improve solubility.

Causality Explained: The hydrochloride salt exists in equilibrium in solution. By lowering the pH, you are increasing the concentration of H+ ions, which, according to Le Chatelier's principle, drives the equilibrium towards the protonated (pyridinium) form of the amine, which is significantly more polar and thus more water-soluble.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my experimental needs. What is the next logical step?

A2: Employ Co-solvents.

If pH adjustment alone is insufficient, the use of water-miscible organic solvents, known as co-solvents, can be a highly effective strategy.[1][2] Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate the hydrophobic regions of your molecule.[3]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[4]

  • Dimethyl sulfoxide (DMSO) - Note: Use with caution and be aware of its potential biological effects.

Experimental Workflow:

  • Screening: Prepare small-volume stock solutions of your compound in various co-solvents (e.g., 10-20 mg/mL).

  • Titration: To your aqueous buffer (at the optimal pH determined in Q1), incrementally add small percentages (v/v) of the co-solvent stock solution, observing for dissolution. Start with 1-5% and increase as needed.

  • Data Summary: Record the concentration of co-solvent required to achieve your target drug concentration.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many systems.
Propylene Glycol5-30%A common pharmaceutical excipient.
PEG 40010-40%Effective for many poorly soluble compounds.[5]
DMSO1-10%High solubilizing power, but consider downstream effects.

Workflow for Co-solvent Screening:

CoSolventWorkflow A Start: Compound with poor solubility in buffered aqueous solution B Prepare concentrated stock solutions in various co-solvents (e.g., Ethanol, PG, PEG 400) A->B C Titrate aqueous solution with co-solvent stock B->C D Observe for complete dissolution C->D E Determine optimal co-solvent and concentration D->E Success G Precipitation occurs or target concentration not reached D->G Failure F End: Solubilized compound E->F G->C Try higher co-solvent concentration or different co-solvent

Caption: A logical workflow for screening and selecting an appropriate co-solvent system.

Q3: My application is sensitive to organic solvents. Are there alternative, solvent-free methods to improve solubility?

A3: Yes, consider complexation with cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate poorly water-soluble molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[6][7]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.[4]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and can be used to create stable solutions.

Experimental Protocol: Kneading Method for Inclusion Complex Formation

  • Molar Ratio Determination: Start with a 1:1 molar ratio of 3-methoxy-N-methylpyridin-2-amine hydrochloride to the cyclodextrin.

  • Preparation:

    • Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a glass mortar.

    • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Gradually add your compound to the paste while continuously grinding with the pestle for 30-60 minutes.

    • The resulting mixture should be a uniform, sticky mass.

  • Drying: Dry the complex in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Grind the dried complex into a fine powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to the uncomplexed drug.

Q4: For solid dosage form development, what advanced techniques can I use to fundamentally improve the dissolution rate?

A4: Solid dispersion is a powerful technique.

Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[8] This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Polyethylene glycols (PEGs) of high molecular weight (e.g., PEG 4000, PEG 6000)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Solvent Selection: Choose a common volatile solvent in which both your compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Dissolution: Dissolve a specific ratio of your compound and the carrier (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio) in the selected solvent with gentle stirring.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin film of the solid dispersion on the flask wall.

  • Drying and Sizing: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Scrape the dried material and pass it through a sieve to obtain a uniform particle size.

  • Evaluation: Perform dissolution studies on the prepared solid dispersion and compare the dissolution profile to that of the pure drug.

Decision Tree for Solubility Enhancement Strategy:

SolubilityStrategy A Start: Poor Aqueous Solubility B Is the application sensitive to pH? A->B C Adjust pH to 1-2 units below pKa B->C No E Is the application sensitive to organic solvents? B->E Yes D Solubility sufficient? C->D D->E No J End: Optimized Formulation D->J Yes F Use Co-solvents (Ethanol, PG, PEG 400) E->F No G Use Cyclodextrin Complexation (HP-β-CD) E->G Yes H Is this for a solid dosage form? F->H G->H I Prepare Solid Dispersion (PVP, PEG) H->I Yes H->J No I->J

Caption: A decision-making diagram for selecting an appropriate solubility enhancement technique.

Q5: How can I accurately quantify the concentration of my compound in these different formulations?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.

For accurate quantification, a validated analytical method is essential. HPLC is a robust and widely used technique for this purpose.

General HPLC-UV Method Parameters (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometer set at the λmax (wavelength of maximum absorbance) of your compound. You will need to determine this by running a UV scan of a dilute solution of your compound.

  • Quantification: Create a standard curve with known concentrations of your compound to accurately determine the concentration of your experimental samples.

Alternatively, LC-MS/MS can be used for higher sensitivity and specificity, especially in complex biological matrices.

References

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  • Analytical Methods. (2014). Determination of four aliphatic amines in aquatic products by capillary electrophoresis with UV detection after derivatization and ultrasound-assisted dispersive liquid-liquid microextraction. Analytical Methods, 6(18), 7191-7197.
  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids.
  • CymitQuimica. (n.d.). 3-METHOXY-2-(METHYLAMINO)PYRIDINE. CymitQuimica.
  • MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(13), 5085.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Sigma-Aldrich.
  • ChemicalBook. (2026). 5-AMINO-2-METHOXY-3-METHYLPYRIDINE HCL. ChemicalBook.

Sources

Refining purification and extraction protocols for 2-Pyridinamine 3-methoxy-N-methyl- hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5) [4]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles—namely, extreme hygroscopicity, tricky aqueous partitioning, and oxidative susceptibility—that drug development professionals face when extracting and purifying this substituted aminopyridine.

Rather than just providing a list of instructions, this guide focuses on the causality behind each step, ensuring that your purification workflows function as self-validating systems.

Visual Workflow: Acid-Base Extraction Pathway

ExtractionWorkflow N1 Crude HCl Salt (Aqueous Phase) N2 Basification (pH > 10) N1->N2 Add Base N3 Salting Out (Add NaCl/K2CO3) N2->N3 Reduce solubility N4 Solvent Extraction (DCM / EtOAc) N3->N4 Add organic solvent N5 Phase Separation N4->N5 Agitate N6 Organic Phase (Free Base) N5->N6 Extract layer N7 Aqueous Phase (Waste) N5->N7 Discard N8 Drying & Concentration N6->N8 K2CO3 + Rotavap N9 Purified Free Base N8->N9 Yield

Acid-base extraction workflow for aminopyridine derivatives.

Core Methodologies

Protocol A: Acid-Base Extraction (Free-Basing)

Scientific Rationale: Aminopyridine hydrochlorides are highly water-soluble. To extract them into an organic solvent, the salt must be neutralized to its free base form. However, the methoxy and N-methyl substitutions retain moderate hydrogen-bonding capability, meaning the free base can still partition into water. We employ a "salting-out" basification strategy to force the equilibrium toward the organic phase [1].

  • Dissolution: Dissolve the crude 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride in a minimal volume of deionized water (approx. 5 mL/g of salt).

  • Basification & Salting Out: Cool the flask in an ice bath (0–5 °C). Slowly add a 25–30% (w/v) aqueous Potassium Carbonate (K₂CO₃) solution until the pH exceeds 10 [2].

    • Causality: K₂CO₃ serves a dual purpose: it deprotonates the pyridinium ion and saturates the aqueous layer with ions, drastically reducing the solubility of the organic free base.

  • Extraction: Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. Agitate vigorously and allow phase separation. Repeat this extraction 3 times.

  • Alkaline Drying: Dry the combined organic layers over anhydrous K₂CO₃ or Na₂SO₄.

    • Causality: Avoid acidic drying agents (like MgSO₄) which can cause localized re-protonation of the basic pyridine nitrogen, leading to product loss in the drying agent.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) at ≤ 40 °C to yield the purified free base.

Protocol B: Anhydrous Recrystallization of the Hydrochloride Salt

Scientific Rationale: If your downstream application requires the hydrochloride salt, free-basing is unnecessary. Instead, we use a solvent/anti-solvent gradient.

  • Dissolution: Suspend the crude salt in a minimum volume of hot absolute ethanol.

  • Clarification (Optional): If the solution is discolored (indicating oxidation), add 5% w/w activated carbon (Norit) and a pinch of sodium hydrosulfite (a reducing agent), boil for 5 minutes, and filter hot through a Celite pad [3].

  • Crystallization: Add diethyl ether (anti-solvent) dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature, then chill to 4 °C overnight.

  • Isolation: Filter the crystals rapidly under a steady stream of dry nitrogen.

    • Causality: Aminopyridine hydrochlorides are extremely deliquescent. Exposure to ambient humidity will cause the filter cake to melt into a paste [3].

  • Storage: Immediately transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅).

Troubleshooting & FAQs

Q: Why is my extraction yield so low even after adjusting the pH to 10? A: Substituted aminopyridines are notorious for their partial aqueous solubility. If you used NaOH without a salting-out agent, a significant portion of the free base remains in the water. Solution: Saturate the aqueous layer with NaCl, or switch your base to 25% K₂CO₃ [2]. Additionally, ensure you are using a sufficiently polar organic solvent like DCM; non-polar solvents like hexanes will result in poor partition coefficients.

Q: My isolated hydrochloride salt turned into a sticky, dark paste on the Büchner funnel. Is the product ruined? A: The product is likely not ruined, but it has absorbed atmospheric moisture (deliquescence) and potentially undergone surface oxidation [3]. Solution: This is a failure of the isolation environment. Redissolve the paste in absolute ethanol, precipitate with ether, and perform the filtration strictly under a dry inert gas blanket (nitrogen/argon).

Q: How can I verify that the extraction system is self-validating? A: A self-validating extraction relies on observable phase boundaries and mass balances. When basifying with K₂CO₃, the aqueous layer will become saturated. The sudden appearance of a cloudy suspension (the precipitating free base) that immediately dissolves upon the addition of the organic solvent visually validates that the pH transition and phase transfer are successful. If the aqueous layer remains clear before solvent addition, your solution is not saturated enough, and yield will suffer.

Quantitative Data: Extraction & Purification Efficacy

Table 1: Comparative Efficacy of Purification Methods for Aminopyridine Derivatives

Purification MethodPrinciple of SeparationTypical Purity AchievedYieldKey Advantages / Disadvantages
Acid-Base Extraction (DCM) pH-dependent phase partitioning> 99%85 - 90%Excellent for removing non-basic and acidic impurities [1]. High yield due to DCM polarity.
Acid-Base Extraction (Ether) pH-dependent phase partitioning> 95%70 - 75%Easy solvent removal; requires heavy salting out to prevent product loss in water [2].
Anhydrous Recrystallization Differential solubility (solvent/anti-solvent)> 99.5%60 - 65%Best for isolating the pure hydrochloride salt directly. Highly sensitive to ambient moisture.
Azeotropic Distillation Boiling point / water removal> 99.5%HighEfficient for removing water from large quantities of pyridine derivatives [1].

References

  • Pyridine from Pyridine hydrochloride Sciencemadness.org URL:[Link]

  • 3-Aminopyridine - Organic Syntheses Procedure Organic Syntheses (OrgSyn) URL:[Link]

  • 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5) ChemBuyersGuide.com URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Cross-Validation of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Spectroscopic Validation

In the realm of medicinal chemistry, the synthesis of a target molecule is only the first step; rigorous structural confirmation is paramount. 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride incorporates several key functional groups: a substituted pyridine ring, a secondary amine, a methyl ether, and a hydrochloride salt. Each of these moieties imparts distinct spectroscopic signatures. A single analytical technique provides only one piece of the puzzle. True structural confirmation arises from the synergistic cross-validation of data from orthogonal methods, where the results from IR, ¹H and ¹³C NMR, and mass spectrometry collectively build an unshakeable case for the proposed structure.

This guide explains the causality behind experimental choices and data interpretation, grounding its claims in established spectroscopic principles and comparative data from well-characterized molecules.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Principle: IR spectroscopy is an indispensable technique for the rapid identification of functional groups. It measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's covalent bonds. For our target compound, we anticipate key vibrational modes from the N-H, C-H, C=C, C=N, C-O, and C-N bonds. The hydrochloride form is expected to significantly alter the N-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Ensure the sample is a dry, finely ground powder. No further preparation is typically needed for ATR.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic crystal absorbance.

  • Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows, to produce a spectrum comparable to traditional transmission spectra.

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Grind Sample to Fine Powder Background Record Background Spectrum (Clean ATR) Prep->Background SampleScan Place Sample on ATR & Apply Pressure Background->SampleScan 1. Acquire Acquire Spectrum (4000-400 cm⁻¹) SampleScan->Acquire 2. Process Baseline & ATR Correction Acquire->Process Interpret Identify Key Peaks & Compare to References Process->Interpret

Caption: Workflow for acquiring and interpreting an IR spectrum using an ATR-FTIR spectrometer.

Predicted vs. Comparative IR Data

The presence of the hydrochloride salt will lead to the formation of a pyridinium ion and an ammonium salt. This results in a very broad and strong absorption band for the N-H⁺ stretch, often spanning from 2500 to 3300 cm⁻¹, which can obscure C-H stretching signals.

Functional GroupPredicted Wavenumber (cm⁻¹) for Target CompoundComparative Data (cm⁻¹) and Rationale
N-H⁺ Stretch ~3200-2500 (very broad, strong) The formation of the R₂NH₂⁺Cl⁻ salt results in a characteristic broad absorption in this region. This is a key indicator of the hydrochloride form.
Aromatic C-H Stretch ~3100-3000 (medium) Typical for sp² C-H bonds on a pyridine ring. May be partially obscured by the broad N-H⁺ stretch.
Aliphatic C-H Stretch ~2980-2850 (medium) Arises from the N-CH₃ and O-CH₃ groups.
C=N, C=C Ring Stretch ~1620-1580 (strong) Characteristic stretching vibrations of the aromatic pyridine ring. Aromatic amines also show an N-H bend in this region, which will be absent in the protonated form.[1][2]
Aromatic C-O Stretch ~1270-1230 (strong) The C-O bond of the aryl ether (methoxy group) typically shows a strong, characteristic absorption in this region.[3]
Aliphatic C-N Stretch ~1250-1020 (medium) Expected for the C-N bond of the N-methyl group attached to the ring. Aromatic C-N stretches in aniline appear higher (1335-1250 cm⁻¹), and this may overlap.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. ¹H NMR maps the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides a census of the unique carbon atoms in the molecule's skeleton. The formation of the hydrochloride salt causes a general downfield shift of proton signals, particularly those on the electron-deficient pyridine ring, due to the positive charge on the nitrogen.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in polar solvents). Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not provide a reference signal.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm). Integrate the ¹H NMR signals.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~10 mg Sample in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) Tune Tune & Shim Spectrometer Prep->Tune AcquireH1 Acquire 1D ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire Proton-Decoupled ¹³C Spectrum Tune->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Calibrate Calibrate to Solvent or TMS Reference Process->Calibrate Analyze Assign Peaks, Integrate (¹H), & Determine Structure Calibrate->Analyze

Caption: A generalized workflow for the acquisition and analysis of ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton LabelPredicted Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Comparative Insights
H-6 ~8.0-8.2Doublet (d)1HProtons alpha to the pyridinium nitrogen are significantly deshielded. The hydrochloride salt enhances this effect.[4] Coupled to H-5.
H-4 ~7.8-8.0Doublet (d)1HAlso deshielded by the ring's positive charge. Coupled to H-5.
H-5 ~7.0-7.2Triplet (t) or dd1HCoupled to both H-4 and H-6. Appears more upfield than H-4 and H-6.
N-H₂⁺ ~9.0-12.0Broad singlet (br s)2HThe two protons on the secondary amine will be acidic and exchangeable, appearing as a broad signal. Its chemical shift is highly dependent on concentration and residual water.
O-CH₃ ~3.9-4.1Singlet (s)3HTypical chemical shift for a methoxy group attached to an aromatic ring. Data for 3-methoxypyridine supports this range.[5]
N-CH₃ ~2.9-3.1Singlet (s)3HThe N-methyl group signal. Data from N-methylated anilines show similar shifts.[6] The signal may appear as a doublet if coupling to the N-H protons is observed, though this is often broadened.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon LabelPredicted Shift (δ, ppm)Rationale and Comparative Insights
C-2 ~150-155The carbon bearing the amino group. The positive charge on the ring will deshield all ring carbons.
C-6 ~145-148Carbon alpha to the pyridinium nitrogen is strongly deshielded. Pyridine itself has Cα at ~150 ppm.[7]
C-3 ~140-145The carbon bearing the methoxy group. The oxygen is electron-donating through resonance but the carbon is still part of the electron-deficient ring.
C-4 ~138-142Carbon gamma to the pyridinium nitrogen.
C-5 ~115-120This carbon is expected to be the most shielded of the ring carbons.
O-CH₃ ~55-58A highly characteristic shift for a methoxy carbon.
N-CH₃ ~30-35Aliphatic amine carbons appear in this region. For comparison, the carbon in methylamine is at ~28 ppm.[8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle: Mass spectrometry provides the exact molecular weight of the analyte, serving as a final check on the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, salt-like molecules, as it typically produces a protonated molecular ion [M+H]⁺ corresponding to the free base form of the compound. The subsequent fragmentation pattern (MS/MS) can further corroborate the structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. The solvent evaporates, and the analyte is ionized, primarily forming the [M+H]⁺ ion of the free base.

  • Mass Analysis: Scan a relevant mass-to-charge (m/z) range (e.g., m/z 50-500) to detect the molecular ion.

  • (Optional) Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions. Analyze the resulting fragments to probe the molecular structure.

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Dilute Solution (~0.1 mg/mL in MeOH) Infuse Infuse into ESI Source (Positive Ion Mode) Prep->Infuse ScanMS1 Scan for [M+H]⁺ Ion (Full Scan MS) Infuse->ScanMS1 ScanMS2 Isolate [M+H]⁺ & Fragment (Tandem MS/MS) ScanMS1->ScanMS2 Optional Analyze Confirm Molecular Weight & Analyze Fragmentation Pattern ScanMS1->Analyze ScanMS2->Analyze

Caption: Standard workflow for structural analysis using ESI mass spectrometry.

Predicted Mass Spectrometry Data

The free base, 2-Pyridinamine, 3-methoxy-N-methyl, has the molecular formula C₇H₁₀N₂O.

  • Monoisotopic Mass: 138.0793 g/mol

IonPredicted m/zRationale
[M+H]⁺ 139.0866 This is the expected protonated molecular ion of the free base. Its detection in high-resolution MS would confirm the elemental composition.
[M+H - CH₃]⁺ 124.0628Loss of a methyl radical from either the methoxy or N-methyl group is a plausible fragmentation pathway.
[M+H - CH₂O]⁺ 109.0760Loss of formaldehyde from the methoxy group is a common fragmentation for aryl methyl ethers.
[M+H - OCH₃]⁺ 108.0682Cleavage of the methoxy radical.

The fragmentation of the pyridine ring itself can be complex, but initial losses are typically dominated by the substituents.[9][10]

Conclusion: A Triad of Spectroscopic Certainty

The structural confirmation of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride is achieved not by a single spectrum, but by the compelling, interwoven narrative told by three distinct spectroscopic techniques.

  • IR Spectroscopy confirms the presence of the key functional groups and, crucially, the hydrochloride salt form via the broad N-H⁺ stretch.

  • NMR Spectroscopy provides the definitive map of the molecule's proton and carbon framework, establishing the precise connectivity and substitution pattern on the pyridine ring.

  • Mass Spectrometry acts as the final arbiter, confirming the molecular formula with high accuracy and providing fragmentation data that aligns with the structure established by NMR.

When the data from these independent analyses converge to support the same structure, a high degree of confidence is achieved. This guide provides the predictive framework and comparative logic necessary for any researcher to undertake such a validation with expertise and scientific rigor.

References

  • Illinois State University Department of Chemistry. (2015). The Infrared Spectra of Aromatic Amines (Anilines). Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-12. Available at: [Link]

  • Grdinic, M. R., & Porter, Q. N. (1971). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1697-1702. Available at: [Link]

  • LibreTexts Chemistry. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]

  • Gronneberg, T., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(19), 3034-3037. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Available at: [Link]

  • Z. Dega-Szafran, M. Szafran. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences, Serie des sciences chimiques, Vol. XIII, No. 5.
  • Royal Society of Chemistry. (2019). Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. Available at: [Link]

Sources

Comparative Toxicity Profile of 2-Pyridinamine 3-Methoxy-N-Methyl- Hydrochloride Derivatives: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the safety profiles of novel pharmacophores. The 2-aminopyridine scaffold is ubiquitous in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors and a core structure in various CNS-active agents[1]. However, specific substitutions on this ring—such as those found in 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride (CAS: 1171098-29-5)—introduce unique, structure-driven toxicity liabilities.

This guide objectively compares the toxicity profile of the 3-methoxy-N-methyl-2-pyridinamine scaffold against alternative derivatives, providing researchers with the mechanistic causality and self-validating experimental protocols necessary to navigate these liabilities during lead optimization.

Mechanistic Drivers of Toxicity

When evaluating substituted 2-aminopyridines, toxicity generally manifests across three primary axes: hepatotoxicity (via CYP450 inhibition), cardiotoxicity (via hERG blockade), and neurotoxicity (via off-target ion channel modulation). The specific functional groups on the 3-methoxy-N-methyl derivative exacerbate certain risks while mitigating others.

A. Hepatotoxicity: CYP3A4 Time-Dependent Inhibition (TDI)

The inclusion of an electron-donating 3-methoxy group significantly increases the electron density of the pyridine ring. While this can improve target binding affinity, highly electron-rich aminopyridines are notoriously prone to oxidative bioactivation by hepatic enzymes[1]. Cytochrome P450 3A4 (CYP3A4) oxidizes the electron-rich core into reactive electrophilic intermediates (such as quinone imines). These intermediates covalently bind to the CYP3A4 apoenzyme, leading to mechanism-based Time-Dependent Inhibition (TDI) and a high risk of idiosyncratic drug-induced liver injury (DILI)[1].

G A 3-Methoxy-N-methyl-2-pyridinamine (Electron-Rich Core) B CYP3A4 Oxidation A->B Hepatic Metabolism C Reactive Electrophilic Intermediate (e.g., Quinone Imine) B->C Bioactivation D Covalent Binding to CYP3A4 Apoenzyme C->D Irreversible Binding E Time-Dependent Inhibition (TDI) & Hepatotoxicity Risk D->E Loss of Enzyme Function

Mechanism of CYP3A4 time-dependent inhibition by electron-rich 2-aminopyridine derivatives.

B. Cardiotoxicity: hERG K+ Channel Blockade

The N-methyl substitution on the 2-amino group alters the basicity (pKa) and lipophilicity of the molecule. Because the secondary amine can be protonated at physiological pH (pH 7.4), it creates a transiently positive charge. This charged, lipophilic entity perfectly mimics the pharmacophore required to enter and block the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization and QT prolongation[2].

C. Neurotoxicity: Voltage-Gated Potassium Channel (Kv) Inhibition

Unsubstituted monoaminopyridines (like 4-aminopyridine and 2-aminopyridine) are classic blockers of voltage-gated potassium channels, which can lead to severe neurotoxicity, including convulsions and seizures[3][4]. While steric bulk (such as the 3-methoxy and N-methyl groups) often reduces the ability of the molecule to penetrate the CNS or bind to these specific Kv channels compared to the unsubstituted parent compound, the risk of dose-limiting neuroexcitability remains a critical monitoring parameter[5].

Comparative Toxicity Profile

To make informed structural modifications, we must compare the 3-methoxy-N-methyl- derivative against both the unsubstituted parent scaffold and an electron-deficient alternative (e.g., 5-Cyano-2-aminopyridine). The data below represents typical pharmacological behavior for these structural classes based on established structure-activity relationship (SAR) studies.

Derivative ClassCYP3A4 TDI Risk (IC50 Shift)hERG Blockade (IC50)Neurotoxicity Risk (Seizure Potential)Structural Rationale
Unsubstituted 2-Aminopyridine Low (<1.5x shift)Moderate (~5.0 µM)High Lack of steric bulk allows broad Kv channel blockade; low electron density prevents reactive metabolite formation.
3-Methoxy-N-methyl-2-pyridinamine High (>5.0x shift)High (~1.2 µM)ModerateEDG (methoxy) drives CYP bioactivation[1]; N-methyl basicity drives hERG pore binding[2].
5-Cyano-2-aminopyridine (Alternative)Low (<1.5x shift)Low (>10.0 µM)LowEWG (cyano) reduces electron density, preventing oxidation; lowers pKa, reducing hERG binding[2].

Self-Validating Experimental Protocols

To accurately assess these liabilities, your testing cascade must rely on self-validating systems. Do not rely solely on computational predictions; the following in vitro protocols are designed with internal controls to definitively prove causality.

Protocol A: CYP3A4 Time-Dependent Inhibition (IC50 Shift Assay)

Causality Focus: To differentiate reversible competitive inhibition from mechanism-based TDI, we measure the IC50 of the compound with and without a 30-minute pre-incubation with NADPH. A significant drop in IC50 (a "shift" > 2.5-fold) proves that the toxicity is metabolism-dependent.

  • Preparation: Prepare human liver microsomes (HLM) at a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift):

    • Condition 1 (TDI active): Incubate the test derivative (0.1 to 50 µM) with HLM and 1 mM NADPH for 30 minutes at 37°C.

    • Condition 2 (Reversible control): Incubate the test derivative with HLM without NADPH for 30 minutes.

  • Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam at its Km value) and NADPH (to Condition 2) to initiate the residual activity reaction.

  • Quenching & Analysis: After 5 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1-hydroxymidazolam via LC-MS/MS.

  • Validation Control: Always run Mibefradil (a known CYP3A4 TDI) as a positive control. If Mibefradil does not show an IC50 shift >5-fold, the assay is invalid.

Protocol B: Automated Whole-Cell Patch-Clamp for hERG Liability

Causality Focus: Radioligand binding assays only measure displacement, not functional blockade. Patch-clamp electrophysiology measures the actual tail current during repolarization, which is the exact moment hERG channels are most susceptible to blockade by protonated aminopyridines[2].

G S1 HEK293 Cells Expressing hERG S2 Whole-Cell Patch-Clamp Setup S1->S2 S3 Compound Perfusion (0.1 to 30 µM) S2->S3 S4 Voltage Step Protocol (+40mV prepulse, -50mV test) S3->S4 Depolarization/Repolarization S5 Tail Current Measurement & IC50 Calculation S4->S5 Data Acquisition

Step-by-step electrophysiological workflow for assessing hERG blockade by pyridine derivatives.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiological Setup: Establish a whole-cell configuration using an automated patch-clamp system. Maintain the holding potential at -80 mV.

  • Voltage Protocol:

    • Apply a depolarizing prepulse to +40 mV for 2 seconds (this opens and rapidly inactivates the channels).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current (this forces the channels to recover from inactivation and pass through the open state, allowing the drug to bind).

  • Compound Perfusion: Perfuse the 3-methoxy-N-methyl-2-pyridinamine derivative at ascending concentrations (0.1 µM to 30 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Validation Control: Use E-4031 (500 nM) at the end of the experiment to achieve 100% block, validating the identity of the hERG current.

References

  • Aminopyridines - EPA. Environmental Protection Agency.
  • 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. ResearchGate.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. ACS Publications.
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry - ACS Publications.
  • 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. PMC (National Institutes of Health).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride, a substituted pyridine derivative used in specialized research applications.

The procedural framework outlined herein is grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[1] By understanding the why behind each step, we can foster a culture of safety and ensure that our scientific pursuits do not come at the cost of personal or environmental health.

Hazard Assessment: A Proactive Approach to Safety

Anticipated Hazards of Pyridine Derivatives:

  • Acute Toxicity: Many aminopyridines are toxic if swallowed or in contact with skin.[2][3][4][5]

  • Corrosivity/Irritation: These compounds can cause severe skin burns and serious eye damage or irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]

  • Aquatic Toxicity: Some pyridine derivatives are harmful to aquatic life with long-lasting effects.[2]

Given these potential risks, 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride must be managed as a hazardous waste. [6] It is imperative to avoid disposing of this chemical down the drain or in regular solid waste, as this is a regulatory violation and poses a significant threat to the environment.[7]

Table 1: Key Regulatory and Safety Information

ParameterGuideline
Regulatory Framework Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). State and local regulations may also apply.
Waste Classification Hazardous Waste.
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.[6][8]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[9] Store waste separately to prevent potentially hazardous reactions.[8]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a fully-buttoned lab coat are mandatory.[8] Work should be conducted in a certified laboratory chemical fume hood.[9]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the collection, storage, and disposal of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride waste. Adherence to this workflow ensures the safety of laboratory personnel and compliance with environmental regulations.

The principle of "satellite accumulation" allows for the collection of hazardous waste at or near the process that generates it, under the control of the laboratory worker.

  • Select an Appropriate Container:

    • Use a container that is in good condition, compatible with the chemical, and has a securely sealing lid. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]

    • The container must be clean and dry before the first addition of waste.

  • Initial Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.

    • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.

    • At a minimum, the label must include the words "Hazardous Waste" and the full chemical name: "2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride." Do not use abbreviations or chemical formulas.[7]

Proper management of the waste container within the lab is critical to prevent spills, exposures, and regulatory violations.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste. This is a common point of failure during lab inspections and is crucial for preventing the release of harmful vapors.

  • Segregate Waste Streams: Do not mix different chemical wastes unless explicitly permitted by a qualified chemist or your EHS department.[8] Store the container for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride waste away from incompatible materials like strong oxidizers or acids.[9]

  • Update the Waste Tag: For mixtures, every constituent must be listed on the hazardous waste tag with its approximate percentage.[7]

Once the experiment is complete or the waste container is nearly full (approximately 90%), it is time to prepare it for pickup.

  • Finalize the Label: Complete all required fields on the hazardous waste tag, including the name of the principal investigator, the laboratory room number, and the date the container was filled.

  • Secure the Container: Ensure the lid is tightly sealed. Wipe the exterior of the container clean of any contamination.

  • Request Pickup: Follow your institution's specific procedure for waste removal. This typically involves submitting a chemical collection request form to your EHS office.[9] List each container separately on the form.[7]

Your institution's EHS department will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.[8] The most common and effective disposal method for organic compounds like pyridine derivatives is high-temperature incineration, which ensures complete destruction of the hazardous material.[6]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride.

G Disposal Workflow for 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride cluster_0 In-Lab Procedures cluster_1 EHS & External Disposal Start Waste Generation SelectContainer Select & Label Compatible Container Start->SelectContainer AddWaste Add Waste to Container SelectContainer->AddWaste SealContainer Keep Container Sealed AddWaste->SealContainer Segregate Segregate from Incompatibles SealContainer->Segregate Full Container Full (90%) or No Longer in Use Segregate->Full Continue Use FinalizeLabel Finalize Waste Tag Full->FinalizeLabel Yes RequestPickup Submit Collection Request to EHS FinalizeLabel->RequestPickup EHS_Pickup EHS Collects Waste RequestPickup->EHS_Pickup LicensedDisposal Transfer to Licensed Waste Facility EHS_Pickup->LicensedDisposal Incineration High-Temperature Incineration LicensedDisposal->Incineration

Caption: Disposal workflow from point of generation to final destruction.

By internalizing this comprehensive disposal strategy, you not only ensure compliance and protect the environment but also contribute to a robust safety culture within your institution. The responsible management of chemical waste is a direct reflection of our commitment to scientific excellence and ethical practice.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-AMINO-3-METHYLPYRIDINE Product Information. Loba Chemie. [Link]

  • 3-methoxypyridin-2-amine Chemical Substance Information. NextSDS. [Link]

  • 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • SAFETY DATA SHEET for Myristic Acid. Rierden Chemical. [Link]

  • Safety Data Sheet. SeraCare. [Link]

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Mastering the Safe Handling of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides an in-depth operational and safety framework for managing 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride, a compound that, like many specialized reagents, requires meticulous handling. As a Senior Application Scientist, my objective is to offer a procedural blueprint grounded in established safety principles and practical laboratory experience, ensuring both the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Risk Profile

  • Acute Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Damage: Many pyridine-based compounds are classified as causing severe skin burns and eye damage.[2] This is a critical consideration for a hydrochloride salt, which can exhibit corrosive properties.[4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[5]

Given these potential hazards, this compound must be handled with the assumption that it is toxic and corrosive.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this and similarly hazardous chemicals. The selection of appropriate PPE is a critical control measure to prevent exposure.[6]

Essential PPE Ensemble:
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides a robust barrier against splashes of corrosive materials. A face shield alone is insufficient.[4][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects against skin contact with toxic and corrosive substances. Latex gloves are not recommended.[8]
Body Protection A lab coat and a chemical-resistant apron.Shields the body from spills and splashes.[9]
Respiratory Protection A NIOSH-approved respirator.Necessary to prevent the inhalation of potentially harmful dust or aerosols, especially when handling the solid compound outside of a certified fume hood.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize the risk of exposure and contamination.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • The storage area should be clearly labeled with appropriate hazard warnings.

Handling and Weighing:

All handling of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride should be performed within a certified chemical fume hood to control for inhalation exposure.[7][11]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, etc.) within the hood before introducing the chemical.

  • Donning PPE: Put on the complete PPE ensemble as detailed in the table above.

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated, clean spatula to transfer the desired amount of the solid compound to a weigh boat. Avoid creating dust.

  • Container Sealing: Securely close the primary container immediately after use.

  • Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of single-use items as hazardous waste.

Spill Management:

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Decontaminate: For small spills, use an appropriate absorbent material to contain the substance.[12] The contaminated absorbent must be treated as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all contaminated materials (gloves, weigh boats, absorbent pads, etc.) in a designated and clearly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leaks or the release of vapors.

  • Contact EHS: Follow your institution's protocol for hazardous waste disposal by contacting your Environmental Health and Safety (EHS) department.[12]

Emergency Procedures: Preparedness is Key

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[4][8]
Skin Contact Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Visualizing the Workflow

The following diagram illustrates the critical steps for the safe handling of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Assemble Materials in Hood prep_fume_hood->gather_materials don_ppe Don Full PPE Ensemble gather_materials->don_ppe weigh_chemical Weigh Chemical Inside Hood don_ppe->weigh_chemical seal_container Securely Seal Primary Container weigh_chemical->seal_container clean_equipment Decontaminate Reusable Equipment seal_container->clean_equipment collect_waste Collect Contaminated Waste clean_equipment->collect_waste seal_waste Seal Hazardous Waste Container collect_waste->seal_waste contact_ehs Contact EHS for Pickup seal_waste->contact_ehs

Caption: Safe Handling Workflow Diagram

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). [Link]

  • Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • ATSDR. Pyridine Tox Profile. [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. [Link]

  • Loba Chemie. PYRIDINE AR. [Link]

  • Safety Data Sheet. [Link]

  • NextSDS. 3-methoxypyridin-2-amine — Chemical Substance Information. [Link]

  • 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.